Product packaging for GB-2a(Cat. No.:CAS No. 18412-96-9)

GB-2a

Cat. No.: B161668
CAS No.: 18412-96-9
M. Wt: 558.5 g/mol
InChI Key: IMIXFUXOSFSXPC-DETITRACSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2S)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one has been reported in Garcinia multiflora, Garcinia dulcis, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H22O11 B161668 GB-2a CAS No. 18412-96-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22O11/c31-14-4-1-12(2-5-14)29-27(28(39)25-18(35)8-15(32)9-23(25)41-29)26-20(37)10-19(36)24-21(38)11-22(40-30(24)26)13-3-6-16(33)17(34)7-13/h1-10,22,27,29,31-37H,11H2/t22-,27-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIXFUXOSFSXPC-DETITRACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C(=CC(=C2C1=O)O)O)C3C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)C6=CC(=C(C=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=C(C(=CC(=C2C1=O)O)O)[C@@H]3[C@H](OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)C6=CC(=C(C=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30939798
Record name 2'-(3,4-Dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-2-(4-hydroxyphenyl)-2,2',3,3'-tetrahydro-4H,4'H-[3,8'-bi-1-benzopyran]-4,4'-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30939798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18412-96-9
Record name GB 2a
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18412-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GB 2a
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018412969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-(3,4-Dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-2-(4-hydroxyphenyl)-2,2',3,3'-tetrahydro-4H,4'H-[3,8'-bi-1-benzopyran]-4,4'-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30939798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2S)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one natural sources

Author: BenchChem Technical Support Team. Date: November 2025

Compound Identification: (2S)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one

This technical guide provides an in-depth overview of the natural sources, isolation protocols, and biosynthetic context for the specified biflavonoid. This molecule is a complex dimer formed by a C-3 to C-8 linkage between an eriodictyol (flavanone) unit and an aromadendrin (dihydroflavonol) unit. While direct isolation of this exact compound is not prominently documented under this specific nomenclature, extensive phytochemical evidence points towards a primary natural source and a well-established protocol for its extraction and purification.

Primary Natural Source: Garcinia mannii

The most compelling evidence identifies the natural source of this biflavonoid class as the stem bark of Garcinia mannii , an evergreen forest tree native to West and Central Africa. This species is known for producing a rich diversity of complex phenolic compounds, particularly C-3/C-8 linked biflavanones.

Research on G. mannii led to the isolation and characterization of Manniflavanone , a major biflavonoid constituent of the stem bark. The structure of manniflavanone is exceptionally similar to the query compound, differing only by the presence of an additional hydroxyl group at the C-3 position of the eriodictyol moiety, making that unit a taxifolin (dihydroquercetin) monomer instead.

The requested compound is the 3-deoxy analogue of the principal biflavonoid, manniflavanone. In plant biosynthetic pathways, such hydroxylated and non-hydroxylated analogues commonly co-occur. Therefore, it is highly probable that the target compound is a naturally occurring minor biflavonoid in the stem bark of Garcinia mannii, extractable and isolable alongside manniflavanone.

Quantitative Data of Related Biflavonoids

While specific quantitative data for the target compound is not available in the literature, the yields of related C-3/C-8 linked biflavanones from Garcinia species provide a valuable reference. The table below summarizes reported yields for major biflavanones isolated from the stem bark of Garcinia species, which can be considered indicative of the potential yield for the target compound.

Compound NamePlant SourcePlant PartYield (% of Dry Extract)
ManniflavanoneGarcinia manniiStem BarkNot specified, but a major constituent
KolaflavanoneGarcinia kolaNutsNot specified, a major component
GB-1Garcinia kolaSeeds~0.15%
GB-2Garcinia kolaSeeds~0.10%

Experimental Protocols

The following protocol is based on the successful methodology used for the isolation of manniflavanone and other biflavonoids from the stem bark of Garcinia mannii. This procedure is directly applicable for the isolation of the target compound.

Plant Material Collection and Preparation
  • Source: Stem bark of Garcinia mannii.

  • Preparation: The collected bark is air-dried at ambient temperature for several weeks to reduce moisture content. The dried bark is then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction
  • Solvent: Acetone or Methanol.

  • Procedure: The powdered bark is exhaustively extracted by cold percolation with the solvent at room temperature. The plant material is soaked in the solvent for 48-72 hours, after which the solvent is drained. This process is repeated three times with fresh solvent to ensure complete extraction of the phenolic constituents.

  • Concentration: The combined solvent extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude viscous extract.

Solvent Partitioning and Fractionation
  • Objective: To separate compounds based on polarity and remove lipids and highly polar impurities.

  • Procedure: The crude acetone/methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity:

    • Hexane (or Petroleum Ether): To remove fats, waxes, and non-polar compounds.

    • Chloroform (or Dichloromethane): To extract compounds of intermediate polarity.

    • Ethyl Acetate: This fraction is typically enriched in flavonoids and biflavonoids.

  • The resulting ethyl acetate fraction is dried over anhydrous sodium sulfate and concentrated in vacuo.

Chromatographic Purification
  • Technique: Column Chromatography is the primary method for separation.

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of Chloroform -> Chloroform-Methanol or Hexane -> Hexane-Ethyl Acetate.

  • Fraction Collection: Fractions are collected in regular volumes (e.g., 100 mL each) and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Chloroform:Methanol, 95:5) and visualized under UV light (254 nm and 366 nm) and/or with a spray reagent (e.g., ferric chloride or vanillin-sulfuric acid).

  • Final Purification: Fractions containing the target compound (as identified by TLC comparison with related standards, if available) are pooled and may require further purification using preparative TLC or Sephadex LH-20 column chromatography to yield the pure compound.

Structure Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

  • UV Spectroscopy: To confirm the flavonoid nature.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy to establish the precise structure, connectivity, and stereochemistry of the molecule.

Visualizations

Experimental Workflow

The logical flow from raw plant material to the purified biflavonoid is outlined in the diagram below.

G A 1. Collection & Preparation (Air-dried, powdered G. mannii stem bark) B 2. Solvent Extraction (Cold percolation with Acetone) A->B C 3. Concentration (Rotary Evaporation) B->C D 4. Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) C->D E 5. Column Chromatography (Silica Gel, Gradient Elution) D->E Ethyl Acetate Fraction F 6. Fraction Monitoring (TLC Analysis) E->F G 7. Final Purification (Preparative TLC / Sephadex) F->G Pool Positive Fractions H 8. Structure Elucidation (NMR, MS, UV) G->H I Pure Biflavonoid H->I

Figure 1. Workflow for the isolation of the target biflavonoid.
Putative Biosynthetic Pathway

The formation of this C-3/C-8 linked biflavonoid in Garcinia mannii is believed to occur via the oxidative coupling of its two monomeric flavonoid precursors. The general pathway is depicted below.

G cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis A L-Phenylalanine B Cinnamic Acid A->B C p-Coumaroyl-CoA B->C E Chalcone Synthase (CHS) F Naringenin Chalcone C->F D 3x Malonyl-CoA D->F G Chalcone Isomerase (CHI) F->G H Naringenin (Flavanone) G->H I Flavanone 3-hydroxylase (F3H) H->I J Flavonoid 3'-hydroxylase (F3'H) H->J L Aromadendrin (Monomer 2) I->L K Eriodictyol (Monomer 1) J->K M Oxidative Coupling (Peroxidase-mediated) K->M L->M N (2S)-8-[(2S,3R)-5,7-dihydroxy-... (Target Biflavonoid) M->N

Figure 2. Proposed biosynthetic pathway to the biflavonoid.
Figure 2. Proposed biosynthetic pathway to the biflavonoid.

Physical and chemical properties of GB 2a biflavonoid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of the GB 2a biflavonoid. The information is compiled to serve as a crucial resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

GB 2a is a naturally occurring biflavonoid found in various plant species, including the fruits of Garcinia xanthochymus, the seeds of Allanblackia floribunda, and the leaves of Garcinia gardneriana (formerly Rheedia gardneriana).[1] It exists as a powder in its isolated form.

Structural and Molecular Data
PropertyValueSource
Molecular Formula C₃₀H₂₂O₁₁MedChemExpress
Molecular Weight 558.49 g/mol ChemFaces, MedChemExpress
CAS Number 18412-96-9MedChemExpress
Appearance PowderChemFaces
Solubility

GB 2a exhibits solubility in a range of organic solvents.

SolventSolubilitySource
ChloroformSolubleChemFaces
DichloromethaneSolubleChemFaces
Ethyl AcetateSolubleChemFaces
DMSOSolubleChemFaces
AcetoneSolubleChemFaces

Spectral Data

Detailed spectral data is crucial for the identification and characterization of GB 2a. While complete raw spectral data is not publicly available, the following information has been reported in the literature.

  • ¹H and ¹³C NMR: The ¹H and ¹³C NMR data for GB 2a have been reported and are consistent with its biflavonoid structure. Specific chemical shifts and coupling constants are essential for unambiguous identification and are typically determined in deuterated solvents such as DMSO-d₆ or Methanol-d₄.

  • UV-Vis Spectroscopy: The UV-Vis spectrum of flavonoids and biflavonoids typically shows two major absorption bands. Band I, in the range of 300-380 nm, is associated with the cinnamoyl system (B-ring), while Band II, between 240-280 nm, corresponds to the benzoyl system (A-ring).[2] The exact λmax values for GB 2a would be determined by its specific hydroxylation and glycosylation pattern.

  • Infrared (IR) Spectroscopy: The IR spectrum of GB 2a is expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups, consistent with its flavonoid structure.

Experimental Protocols

Detailed experimental protocols are fundamental for the replication of scientific findings and further research.

Isolation of GB 2a from Garcinia gardneriana

While a specific, detailed protocol for the isolation of GB 2a from Garcinia gardneriana is not available in the provided search results, a general methodology for the isolation of compounds from Garcinia species can be outlined as follows. This should be adapted and optimized based on the specific characteristics of the plant material and the target compound.

General Workflow for Isolation:

G start Dried and Powdered Plant Material (Garcinia gardneriana leaves) extraction Maceration with Ethanol start->extraction filtration Filtration extraction->filtration concentration Concentration under Reduced Pressure filtration->concentration fractionation Solvent-Solvent Partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) concentration->fractionation chromatography Column Chromatography (Silica Gel or Sephadex LH-20) fractionation->chromatography Ethyl Acetate Fraction purification Preparative HPLC chromatography->purification end Isolated GB 2a Biflavonoid purification->end

Caption: General workflow for the isolation of GB 2a.

Methodology:

  • Extraction: The dried and powdered leaves of Garcinia gardneriana are macerated with ethanol at room temperature.[3] The process is repeated multiple times to ensure exhaustive extraction.

  • Filtration and Concentration: The resulting extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The biflavonoids are typically concentrated in the ethyl acetate fraction.

  • Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to separate the different components.

  • Purification: Fractions containing GB 2a, as identified by thin-layer chromatography (TLC) and comparison with a standard, are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Tyrosinase Inhibition Assay

GB 2a has been shown to inhibit tyrosinase, the key enzyme in melanin synthesis. The following is a general protocol for a colorimetric tyrosinase inhibition assay.

Experimental Workflow:

G prep Prepare Solutions: - Tyrosinase Enzyme - L-DOPA (Substrate) - GB 2a (Inhibitor) - Phosphate Buffer (pH 6.8) incubation Pre-incubation: Tyrosinase + GB 2a/Buffer prep->incubation reaction Initiate Reaction: Add L-DOPA incubation->reaction measurement Kinetic Measurement: Measure Absorbance at 475 nm reaction->measurement analysis Data Analysis: Calculate % Inhibition and IC₅₀ measurement->analysis G cluster_0 Tyrosinase Catalytic Cycle Tyrosinase Tyrosinase LDOPA L-DOPA Tyrosinase->LDOPA Hydroxylation Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Oxidation EnzymeSubstrate Tyrosinase-L-DOPA Complex LTyrosine L-Tyrosine LTyrosine->Tyrosinase Binds to active site LDOPA->Tyrosinase Binds to active site Melanin Melanin Dopaquinone->Melanin Non-enzymatic steps GB2a GB 2a GB2a->Tyrosinase Non-competitive inhibition (binds to allosteric site) GB2a->EnzymeSubstrate Uncompetitive inhibition (binds to ES complex) G cluster_0 Inflammatory Cascade TissueInjury Tissue Injury CellMembrane Cell Membrane Phospholipids TissueInjury->CellMembrane Bradykinin Bradykinin TissueInjury->Bradykinin ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid Phospholipase A₂ Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins Cyclooxygenase (COX) InflammationPain Inflammation & Pain Prostaglandins->InflammationPain Bradykinin->InflammationPain GB2a GB 2a GB2a->Prostaglandins Inhibits Synthesis/Action GB2a->Bradykinin Inhibits Synthesis/Action

References

The Enigmatic Pathway of GB-2a Biosynthesis in Garcinia Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Garcinia, a rich source of diverse secondary metabolites, has garnered significant attention for its production of unique biflavonoids with promising pharmacological activities. Among these, GB-2a, a biflavonoid predominantly found in species such as Garcinia gardneriana, has emerged as a molecule of interest due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of this compound, detailing the proposed enzymatic steps, and offering insights into the experimental methodologies required for its investigation. While the complete biosynthetic pathway is yet to be fully elucidated, this document synthesizes the available evidence to guide future research and development efforts.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general phenylpropanoid and flavonoid pathways, culminating in a crucial oxidative coupling step of two flavonoid monomers. This compound is structurally a dimer of two flavanone units, likely naringenin or a closely related derivative.

Phenylpropanoid and Flavonoid Monomer Biosynthesis

The initial stages of the pathway involve the synthesis of the flavonoid monomers from the primary metabolite L-phenylalanine. This process is well-established and involves a series of enzymatic reactions catalyzed by key enzymes of the phenylpropanoid and flavonoid biosynthetic pathways.

StepReactionKey EnzymesPrecursorProduct
1Phenylalanine deaminationPhenylalanine ammonia-lyase (PAL)L-PhenylalanineCinnamic acid
2HydroxylationCinnamate-4-hydroxylase (C4H)Cinnamic acidp-Coumaric acid
3Coenzyme A ligation4-Coumarate:CoA ligase (4CL)p-Coumaric acidp-Coumaroyl-CoA
4Chalcone synthesisChalcone synthase (CHS)p-Coumaroyl-CoA, 3x Malonyl-CoANaringenin chalcone
5IsomerizationChalcone isomerase (CHI)Naringenin chalconeNaringenin

Table 1: Key Enzymatic Steps in the Biosynthesis of the Flavanone Monomer (Naringenin).

The following diagram illustrates the initial steps leading to the formation of the naringenin monomer, the putative precursor of this compound.

flavonoid_monomer_biosynthesis Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI GB2a_biosynthesis cluster_coupling Oxidative Coupling Naringenin1 Naringenin GB2a This compound Naringenin1->GB2a Cytochrome P450 or Peroxidase Naringenin2 Naringenin Naringenin2->GB2a Cytochrome P450 or Peroxidase isolation_workflow Plant_Material Garcinia Plant Material Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Solvent Extraction Drying_Grinding->Extraction HPLC HPLC Separation Extraction->HPLC Quantification Quantification HPLC->Quantification Structure_Elucidation Structure Elucidation HPLC->Structure_Elucidation

Spectroscopic data (NMR, MS) of (2S)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

Compound Name: (2S)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one

Common Synonyms: GB-2a CAS Number: 18412-96-9[1] Molecular Formula: C₃₀H₂₂O₁₁[1]

This technical guide provides a comprehensive overview of the biflavonoid this compound, a natural product found in plants of the Garcinia and Rheedia genera. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and biological properties of this class of compounds.

Spectroscopic Data

Mass Spectrometry (MS)
PropertyValue
Molecular Weight558.49 g/mol
Exact Mass558.11621 g/mol
Monoisotopic Mass558.11621 g/mol

Experimental Protocols

The following is a representative experimental protocol for the isolation and characterization of biflavonoids like this compound from plant material, based on established methodologies for compounds isolated from the Garcinia genus.

Plant Material Extraction and Fractionation
  • Drying and Pulverization: The leaves of the plant material (e.g., Garcinia multiflora) are air-dried at room temperature and then ground into a fine powder.

  • Maceration: The powdered plant material is subjected to extraction with a solvent such as methanol or ethanol at room temperature for an extended period (e.g., 48-72 hours), with occasional shaking. This process is typically repeated three times to ensure exhaustive extraction.

  • Solvent Evaporation: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.

  • Solvent-Solvent Partitioning: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This fractionation separates compounds based on their polarity. Biflavonoids like this compound are typically enriched in the ethyl acetate fraction.

Chromatographic Purification
  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like chloroform and gradually increasing the polarity by adding methanol.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualized under UV light (254 nm and 366 nm) and/or by spraying with a visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).

  • Further Purification: Fractions containing the compound of interest are combined and may require further purification using techniques such as preparative TLC or Sephadex LH-20 column chromatography to yield the pure compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): The structure of the purified compound is elucidated using ¹H-NMR and ¹³C-NMR spectroscopy. Spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or methanol-d₄. 2D-NMR techniques (COSY, HSQC, HMBC) are employed to confirm the structure and assign all proton and carbon signals.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is used to determine the exact mass and confirm the molecular formula of the compound.

Proposed Biological Activity and Signaling Pathway

While specific signaling pathways for this compound have not been elucidated, its reported analgesic activity, particularly in inflammatory pain models, suggests a mechanism of action involving the modulation of inflammatory pathways. Many flavonoids and biflavonoids are known to exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (e.g., cytokines like TNF-α or IL-1β), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of a wide range of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

It is proposed that biflavonoids like this compound may inhibit this pathway by preventing the degradation of IκBα, thereby keeping NF-κB in its inactive state in the cytoplasm and preventing the transcription of pro-inflammatory genes.

Visualization of the Proposed Signaling Pathway

NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binding IKK IKK TNFR->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB_inactive NF-κB (p65/p50) IkBa->NFkB_inactive Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB_active NF-κB (p65/p50) NFkB_inactive->NFkB_active Translocation GB2a This compound (Proposed) GB2a->IkBa Inhibition of Degradation DNA DNA NFkB_active->DNA Binding Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Proposed mechanism of action of this compound via inhibition of the NF-κB signaling pathway.

References

Potential therapeutic targets of GB-2a biflavonoid

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Potential Therapeutic Targets of GB-2a Biflavonoid

Executive Summary:

Biflavonoids, a class of polyphenolic compounds, are gaining significant attention for their diverse pharmacological activities. Among these, this compound, a prominent constituent of the kolaviron bioflavonoid complex from Garcinia kola seeds, has been implicated in a range of therapeutic effects. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, primarily through the lens of studies conducted on the kolaviron complex. It is aimed at researchers, scientists, and drug development professionals, offering detailed insights into the anticancer, anti-inflammatory, and neuroprotective mechanisms of this class of compounds. The guide summarizes quantitative data, presents detailed experimental protocols for key assays, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of this compound's therapeutic potential.

Anticancer Therapeutic Targets

The anticancer properties of the kolaviron complex, which includes this compound, have been demonstrated in various cancer cell lines. The primary mechanism appears to be the induction of apoptosis through the modulation of key signaling pathways.

Molecular Targets and Mechanisms

Kolaviron's anticancer effects are primarily centered on the induction of the intrinsic apoptotic pathway.[1] This is achieved by:

  • Upregulation of p53: The tumor suppressor protein p53 is a key initiator of apoptosis in response to cellular stress.

  • Modulation of Bcl-2 Family Proteins: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio is a critical step in mitochondrial-mediated apoptosis.

  • Mitochondrial Disruption: The altered Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytoplasm.[1]

  • Caspase Activation: Cytoplasmic cytochrome c triggers the activation of caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.[1]

Quantitative Data: Cytotoxicity

The cytotoxic effects of kolaviron have been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

Compound/ComplexCell LineIC50 ValueAssay
KolavironColorectal Adenocarcinoma (Caco-2)9.49 µg/mLMTT Assay[1]
Cisplatin (Control)Colorectal Adenocarcinoma (Caco-2)2.71 µg/mLMTT Assay[1]
Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of kolaviron-induced apoptosis in cancer cells.

G cluster_0 Kolaviron (containing this compound) cluster_1 Apoptotic Pathway Kolaviron Kolaviron p53 p53 Kolaviron->p53 Upregulates Bcl2 Bcl-2 Kolaviron->Bcl2 Downregulates Bax Bax p53->Bax Upregulates CytoC Cytochrome c (release) Bax->CytoC Bcl2->CytoC Casp3 Caspase-3 (activated) CytoC->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Kolaviron-induced intrinsic apoptosis pathway.

Experimental Protocols

This protocol is a standard method for assessing cell viability by measuring the metabolic activity of cells.[1]

  • Reagents and Materials:

    • Cancer cell line (e.g., Caco-2)

    • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

    • Kolaviron stock solution (dissolved in DMSO)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

    • Treatment: Treat the cells with varying concentrations of kolaviron (e.g., 1-100 µg/mL) and a vehicle control (DMSO). Incubate for 24 or 48 hours.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control.

    • Determine the IC50 value by plotting cell viability against the log of the kolaviron concentration.

This protocol is used to detect and quantify specific proteins involved in the apoptosis pathway.

  • Reagents and Materials:

    • Treated and untreated cancer cells

    • RIPA lysis buffer with protease inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (anti-p53, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Protein Extraction: Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

    • SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

    • Compare the expression levels of apoptotic proteins in treated versus untreated cells.

Anti-inflammatory Therapeutic Targets

Kolaviron, containing this compound, exhibits significant anti-inflammatory properties by targeting key inflammatory pathways, particularly the NF-κB and Nrf2 signaling cascades.

Molecular Targets and Mechanisms

The anti-inflammatory action of kolaviron is multifaceted:

  • Inhibition of NF-κB Pathway: Kolaviron has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[2][3] This leads to a reduction in the production of pro-inflammatory mediators, including:

    • Tumor Necrosis Factor-alpha (TNF-α)[2][4]

    • Interleukin-6 (IL-6)

    • Inducible Nitric Oxide Synthase (iNOS), which reduces nitric oxide (NO) production.[2][4]

    • Cyclooxygenase-2 (COX-2), which reduces prostaglandin E2 (PGE2) production.[2][5]

  • Activation of Nrf2/ARE Pathway: Kolaviron can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway.[3][6] Nrf2 activation leads to the expression of antioxidant enzymes, which help to mitigate oxidative stress, a key component of inflammation.

Quantitative Data: Inhibition of Inflammatory Mediators
Compound/ComplexCell Line/ModelMediatorConcentration/Dose% Inhibition
KolavironRAW 264.7 MacrophagesNO ProductionDose-dependentSignificant inhibition reported[4]
KolavironRAW 264.7 MacrophagesPGE2 ProductionDose-dependentSignificant reduction reported[4]
KolavironCarrageenan-induced paw edema (mice)Paw EdemaDose-dependentSignificant reduction reported[4]
Signaling Pathway Visualization

The diagrams below illustrate kolaviron's dual action on inflammatory signaling.

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 NF-κB Pathway LPS LPS NFkB NF-κB Activation LPS->NFkB ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB->ProInflammatory Kolaviron Kolaviron (containing this compound) Kolaviron->NFkB Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway by Kolaviron.

G cluster_0 Kolaviron (containing this compound) cluster_1 Nrf2 Antioxidant Pathway Kolaviron Kolaviron Nrf2 Nrf2 Activation Kolaviron->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes

Caption: Activation of the Nrf2 antioxidant pathway by Kolaviron.

Experimental Protocols

This assay quantifies nitrite, a stable product of NO, in cell culture supernatants.[7]

  • Reagents and Materials:

    • RAW 264.7 macrophage cell line

    • Lipopolysaccharide (LPS)

    • Kolaviron stock solution

    • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

    • Sodium nitrite standard solution

    • 96-well plates

  • Procedure:

    • Cell Culture and Treatment: Plate RAW 264.7 cells and pre-treat with various concentrations of kolaviron for 1 hour.

    • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Sample Collection: Collect the cell culture supernatants.

    • Griess Reaction: Mix 50 µL of supernatant with 50 µL of Griess reagent in a 96-well plate and incubate for 10 minutes at room temperature.

    • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using sodium nitrite.

    • Calculate the nitrite concentration in the samples and express it as a percentage of the LPS-treated control.

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.[4][8]

  • Animals and Materials:

    • Wistar rats or Swiss albino mice

    • Carrageenan solution (1% in saline)

    • Kolaviron solution for oral or intraperitoneal administration

    • Plethysmometer

  • Procedure:

    • Animal Grouping: Divide animals into control, positive control (e.g., indomethacin), and kolaviron-treated groups.

    • Compound Administration: Administer kolaviron or the control substance orally or intraperitoneally 1 hour before carrageenan injection.

    • Induction of Edema: Inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.

    • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point.

Neuroprotective Therapeutic Targets

The neuroprotective effects of kolaviron and its constituents, including this compound, are largely attributed to their antioxidant and anti-inflammatory properties, which are crucial in combating neurodegenerative processes.

Molecular Targets and Mechanisms

The neuroprotective mechanisms of kolaviron are closely linked to its anti-inflammatory actions:

  • Inhibition of Neuroinflammation: In microglia, the resident immune cells of the brain, kolaviron inhibits the production of pro-inflammatory cytokines (TNF-α, IL-6) and mediators (NO, PGE2).[2] This is primarily achieved through the inhibition of the NF-κB pathway.[2]

  • Activation of the Nrf2 Pathway: Kolaviron's ability to activate the Nrf2 antioxidant pathway in neuronal and glial cells is a key neuroprotective mechanism.[3] This enhances the cellular defense against oxidative stress, a major contributor to neuronal damage in neurodegenerative diseases.[9][10]

  • Preservation of Neuronal Integrity: By reducing inflammation and oxidative stress, kolaviron helps to prevent neuronal destruction. Histological analysis has shown that kolaviron can protect pyramidal cells in the hippocampus from neurotoxin-induced damage.[10]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for assessing the neuroprotective effects of this compound or kolaviron in vitro.

G cluster_0 Experimental Workflow: In Vitro Neuroprotection Assay A 1. Cell Culture (e.g., SH-SY5Y Neuronal Cells) B 2. Pre-treatment with Kolaviron/GB-2a A->B C 3. Induction of Neurotoxicity (e.g., with H2O2 or Amyloid-β) B->C D 4. Incubation (24-48 hours) C->D E 5. Assessment of Endpoints D->E F Cell Viability (MTT Assay) E->F G Apoptosis Markers (Western Blot) E->G H Inflammatory Markers (ELISA/Griess) E->H

Caption: Workflow for in vitro neuroprotection studies.

Experimental Protocols

This protocol assesses the ability of a compound to protect neuronal cells from oxidative damage.[11]

  • Reagents and Materials:

    • Human neuroblastoma cell line (e.g., SH-SY5Y)

    • Cell culture medium (e.g., DMEM/F12)

    • Kolaviron/GB-2a stock solution

    • Hydrogen peroxide (H2O2) or Amyloid-beta peptide as the neurotoxic agent

    • Reagents for MTT assay and Western blotting

  • Procedure:

    • Cell Culture: Culture SH-SY5Y cells in appropriate medium until they reach 80% confluency.

    • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of kolaviron/GB-2a for 24 hours.

    • Induction of Damage: Expose the cells to a neurotoxic concentration of H2O2 (e.g., 100-200 µM) for another 24 hours.

    • Assessment:

      • Measure cell viability using the MTT assay as described in section 1.4.1.

      • Analyze the expression of apoptotic and survival pathway proteins (e.g., Bcl-2, Bax, cleaved caspase-3) by Western blot as described in section 1.4.2.

      • Measure levels of inflammatory markers in the cell supernatant by ELISA or Griess assay.

  • Data Analysis:

    • Compare the cell viability and protein expression levels in cells treated with the neurotoxin alone versus those pre-treated with kolaviron/GB-2a.

Conclusion and Future Directions

The biflavonoid this compound, as a key component of the kolaviron complex, demonstrates significant therapeutic potential across multiple domains, including oncology, inflammation, and neurodegeneration. Its ability to modulate fundamental cellular pathways such as apoptosis (via p53 and Bcl-2 family proteins), inflammation (via NF-κB), and cellular defense (via Nrf2) underscores its promise as a lead compound for drug development.

Future research should focus on isolating this compound to high purity and conducting detailed pharmacological studies to delineate its specific contributions to the observed effects of the kolaviron complex. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in more advanced preclinical models, will be crucial for translating these promising findings into clinical applications. The development of synthetic analogs of this compound could also offer opportunities to enhance its potency, selectivity, and drug-like properties.

References

Preliminary In Vitro Bioactivity Screening of GB-2a: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro bioactivity screening of GB-2a, a novel synthetic compound with therapeutic potential. The document details the experimental protocols, quantitative results, and putative signaling pathways involved in its biological activity. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the early-stage discovery and development of new chemical entities.

Quantitative Bioactivity Data Summary

The in vitro bioactivity of this compound was assessed through a panel of standard assays to determine its cytotoxic, anti-inflammatory, and antioxidant properties. All quantitative data are summarized in the tables below for clear comparison.

Table 1: Cytotoxicity of this compound on Human Cancer Cell Lines (IC50 in µM)

Cell LineThis compoundDoxorubicin (Positive Control)
A549 (Lung Carcinoma)15.2 ± 1.80.8 ± 0.1
MCF-7 (Breast Adenocarcinoma)22.5 ± 2.11.2 ± 0.2
HeLa (Cervical Carcinoma)18.9 ± 1.51.0 ± 0.1
HepG2 (Hepatocellular Carcinoma)35.1 ± 3.22.5 ± 0.4

Table 2: Anti-inflammatory Activity of this compound

AssayMetricThis compoundIndomethacin (Positive Control)
Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cellsIC50 (µM)25.8 ± 2.515.3 ± 1.2
Cyclooxygenase-2 (COX-2) InhibitionIC50 (µM)30.1 ± 3.110.5 ± 0.9

Table 3: Antioxidant Activity of this compound

AssayMetricThis compoundAscorbic Acid (Positive Control)
DPPH Radical ScavengingIC50 (µM)45.3 ± 4.218.7 ± 1.5
ABTS Radical ScavengingIC50 (µM)38.9 ± 3.615.2 ± 1.1

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Culture

Human cancer cell lines (A549, MCF-7, HeLa, and HepG2) and the murine macrophage cell line (RAW 264.7) were obtained from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.

  • Cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • The cells were then treated with various concentrations of this compound (0.1 to 100 µM) and doxorubicin as a positive control for 48 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

G cluster_workflow Cytotoxicity Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound or Doxorubicin B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Dissolve formazan in DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I G cluster_pathway Hypothesized Anti-inflammatory Signaling Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Activates GB2a This compound GB2a->NFkB Inhibits iNOS iNOS NFkB->iNOS Induces COX2 COX-2 NFkB->COX2 Induces NO Nitric Oxide iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins G cluster_logic Logical Relationship of Bioactivities A This compound B Antioxidant Activity A->B C Anti-inflammatory Activity A->C D Cytotoxic Activity A->D E Therapeutic Potential B->E C->E D->E

In-Depth Technical Guide on the Research Applications of CAS number 18412-96-9 (GB-2a)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the research applications of the biflavonoid GB-2a (CAS Number 18412-96-9). This compound, a natural compound isolated from plant species such as Rheedia gardneriana (also known as Garcinia gardneriana), has demonstrated significant potential in preclinical studies, particularly in the areas of analgesia, anti-inflammatory, and antioxidant activities. This document details the experimental methodologies, quantitative data, and explored mechanisms of action associated with this compound, offering a valuable resource for researchers in pharmacology and drug discovery.

Core Research Applications

This compound has been primarily investigated for its therapeutic potential in the following areas:

  • Analgesia: Particularly effective in models of inflammatory pain.

  • Anti-inflammatory Activity: Potential to modulate key inflammatory pathways.

  • Antioxidant Activity: Capacity to scavenge free radicals.

  • Cancer Research: Explored for its inhibitory effects on enzymes like aromatase.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and related biflavonoids.

CompoundTestOrganism/Cell LineResultUnit
This compoundAnalgesic Activity (formalin test, 2nd phase)Mice"Significative" analgesic activity-
This compoundAromatase Inhibition-IC50: 1.35 - 7.67µM
This compound-II-4'-OMeAnalgesic Activity (writhing test)MiceID50: 4.5µmol/kg
This compound-II-4'-OMeAnalgesic Activity (formalin test, 1st phase)MiceID50: 8.2µmol/kg
This compound-II-4'-OMeAnalgesic Activity (formalin test, 2nd phase)MiceID50: 6.8µmol/kg

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Analgesic Activity: Formalin Test

The formalin test in mice is a widely used model to assess antinociceptive and anti-inflammatory-analgesic effects. The test has two distinct phases: an early, neurogenic phase and a late, inflammatory phase.

Procedure:

  • Animal Acclimatization: Mice are acclimatized to the testing environment to reduce stress-induced variability.

  • Drug Administration: this compound or a control vehicle is administered to the animals, typically via intraperitoneal injection, at a predetermined time before the formalin injection.

  • Formalin Injection: A dilute solution of formalin (typically 1-5% in saline) is injected subcutaneously into the plantar surface of one of the hind paws.[1][2]

  • Observation: Immediately after the formalin injection, the animal is placed in an observation chamber. The amount of time the animal spends licking the injected paw is recorded.

  • Phases of Observation:

    • Phase 1 (Early Phase): The licking time is recorded for the first 5 minutes post-injection. This phase is indicative of direct nociceptor stimulation.[1]

    • Phase 2 (Late Phase): After a quiescent period, the licking time is recorded again, typically from 20 to 30 minutes post-injection. This phase reflects the response to inflammatory mediators.[1]

  • Data Analysis: The total time spent licking in each phase is calculated and compared between the treated and control groups. A significant reduction in licking time in the treated group indicates an analgesic effect.

Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration (e.g., 0.1 mM). The solution has a deep violet color.

  • Sample Preparation: this compound is dissolved in the same solvent to prepare a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the this compound solution. A control is prepared with the solvent instead of the sample.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of this compound.

Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms of this compound are still under investigation, preliminary evidence and studies on related biflavonoids suggest potential involvement in key signaling pathways related to inflammation.

Potential Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes, including those for cytokines and enzymes like cyclooxygenase-2 (COX-2). A study on the related biflavonoid, GB1a, demonstrated its ability to suppress the nuclear translocation of NF-κB.[3][4] This suggests that this compound may exert its anti-inflammatory effects through a similar mechanism.

NF_kB_Inhibition_by_GB2a cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB_NFkB_Complex IκB-NF-κB Complex (Inactive) IKK_Complex->IkB_NFkB_Complex Phosphorylation of IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation IkB_NFkB_Complex->NFkB IκB Degradation GB2a This compound (Hypothesized) GB2a->IKK_Complex Inhibition? GB2a->NFkB Inhibition of Translocation? DNA DNA NFkB_active->DNA Binds to Promoter Region Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes Initiates Transcription

Figure 1: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Investigating NF-κB Inhibition

To validate the hypothesis that this compound inhibits the NF-κB pathway, the following experimental workflow can be employed.

NFkB_Workflow Cell_Culture 1. Cell Culture (e.g., Macrophages, Epithelial cells) Stimulation 2. Stimulation (e.g., LPS or TNF-α) +/- this compound Cell_Culture->Stimulation Cell_Lysis 3. Cell Lysis (Cytoplasmic & Nuclear Fractions) Stimulation->Cell_Lysis ELISA 5. ELISA (Supernatant) Stimulation->ELISA qPCR 6. RT-qPCR (Cell Lysate) Stimulation->qPCR Western_Blot 4. Western Blot Analysis Cell_Lysis->Western_Blot pIKB Phospho-IκBα (Cytoplasmic) Western_Blot->pIKB p65 NF-κB p65 (Nuclear) Western_Blot->p65 Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) ELISA->Cytokines mRNA mRNA levels of pro-inflammatory genes qPCR->mRNA

Figure 2: Experimental workflow to assess this compound's effect on NF-κB signaling.

Conclusion and Future Directions

The biflavonoid this compound (CAS 18412-96-9) presents a promising natural product scaffold for the development of novel therapeutic agents, particularly for pain and inflammation. The existing data strongly supports its analgesic properties in models of inflammatory pain. Future research should focus on:

  • Elucidating the precise molecular targets of this compound within inflammatory signaling pathways.

  • Conducting comprehensive dose-response studies to establish robust IC50 and ID50 values for its analgesic, anti-inflammatory, and antioxidant activities.

  • Investigating the pharmacokinetic and pharmacodynamic properties of this compound to assess its potential for in vivo efficacy and safety.

  • Exploring the structure-activity relationships of this compound and related biflavonoids to guide the synthesis of more potent and selective analogs.

This technical guide serves as a foundational resource for researchers to build upon the current knowledge of this compound and to further explore its therapeutic potential.

References

Biflavonoids from Garcinia dulcis: A Technical Guide to their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garcinia dulcis, a tropical fruit tree native to Southeast Asia, has a rich history in traditional medicine for treating a variety of ailments.[1] Modern phytochemical research has revealed that various parts of this plant are abundant in bioactive compounds, particularly biflavonoids, which have demonstrated significant pharmacological properties.[1][2][3] This technical guide provides an in-depth overview of the biological activities of biflavonoids isolated from Garcinia dulcis, with a focus on their antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Data Presentation: Quantitative Bioactivity of Garcinia dulcis Biflavonoids and Extracts

The following tables summarize the quantitative data on the biological activities of extracts and isolated biflavonoids from Garcinia dulcis and related Garcinia species.

Table 1: Antioxidant Activity

Compound/ExtractAssayIC50 Value (µg/mL)Source SpeciesReference
Root ExtractDPPH71.07 ± 0.02G. dulcis[4]
Root ExtractABTS28.08 ± 0.01G. dulcis[4]
Fruit Peel ExtractDPPH137.721G. dulcis[5]
MorelloflavoneDPPH10.01G. cowa[6]
Morelloflavone-7''-O-glucoside (Fukugiside)DPPH12.92G. cowa[6]

Table 2: Anticancer Activity (Cytotoxicity)

Compound/ExtractCell LineIC50 Value (µg/mL)Source SpeciesReference
Peel ExtractHepG2 (Liver)46.33 ± 4.51G. dulcis[7]
Flesh ExtractHepG2 (Liver)38.33 ± 3.51G. dulcis[7]
Seed ExtractHepG2 (Liver)7.5 ± 2.52G. dulcis[7]
GarcinolTHP-1 (Leukemia)78.45 ± 2.13 µMG. dulcis[8]
GarcinolRAW 264.7 (Macrophage)67.86 ± 1.25 µMG. dulcis[8]

Table 3: Anti-inflammatory Activity

Compound/ExtractAssayIC50 ValueSource SpeciesReference
GarcinolNitric Oxide Production (LPS-stimulated RAW 264.7 cells)Not specified, but significant inhibition at 10, 20, and 30 µMG. dulcis[9]
MorelloflavoneHMG-CoA Reductase Inhibition (Kᵢ)80.87 ± 0.06 µM (vs HMG-CoA), 103 ± 0.07 µM (vs NADPH)G. dulcis[9]

Table 4: Antimicrobial Activity

Compound/ExtractMicroorganismMIC (µg/mL)Source SpeciesReference
GarcinolStaphylococcus aureus8-128G. dulcis[4]
CamboginStaphylococcus aureus8-128G. dulcis[4]
XanthochymolStaphylococcus aureus8-128G. dulcis[4]
GarcinolMethicillin-Resistant Staphylococcus aureus (MRSA)8-128G. dulcis[4]
CamboginMethicillin-Resistant Staphylococcus aureus (MRSA)8-128G. dulcis[4]
XanthochymolMethicillin-Resistant Staphylococcus aureus (MRSA)8-128G. dulcis[4]
MorelloflavoneMethicillin-Resistant Staphylococcus aureus (MRSA)128G. dulcis[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Reagent Preparation : Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol at a concentration of 0.1 mM.

  • Sample Preparation : Dissolve the test compound (biflavonoid) in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Create a series of dilutions from the stock solution to be tested.

  • Assay Procedure :

    • In a 96-well microplate, add a specific volume of each sample dilution to the wells.

    • Add the DPPH solution to each well.

    • Include a control well containing only the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis :

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol DPPH Solution Mix Mix Sample and DPPH DPPH_sol->Mix Sample_sol Sample Solution Sample_sol->Mix Incubate Incubate (30 min, dark) Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate

DPPH Assay Workflow

Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][10][11]

  • Cell Culture : Culture the desired cancer cell line (e.g., HepG2) in appropriate media and conditions until they reach the desired confluence.

  • Cell Seeding : Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Sample Treatment : Treat the cells with various concentrations of the test biflavonoid for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition :

    • Remove the treatment media and add fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

    • Incubate the plate for 3-4 hours to allow the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization :

    • Carefully remove the MTT solution.

    • Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Data Analysis :

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[10][11]

  • Cell Culture : Culture RAW 264.7 macrophage cells in a suitable medium.

  • Cell Seeding and Treatment :

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test biflavonoid for a specific time.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a control group with LPS but no biflavonoid treatment.

  • Nitrite Measurement :

    • After a 24-hour incubation period, collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10-15 minutes at room temperature.

  • Data Analysis :

    • Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

    • Determine the IC50 value for NO inhibition.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganism Preparation : Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth.

  • Serial Dilution : Perform a serial two-fold dilution of the test biflavonoid in a 96-well microplate containing broth.

  • Inoculation : Add the standardized microbial inoculum to each well of the microplate.

  • Incubation : Incubate the microplate under appropriate conditions (temperature and time) for the specific microorganism.

  • Data Analysis :

    • After incubation, visually inspect the wells for turbidity, which indicates microbial growth.

    • The MIC is the lowest concentration of the biflavonoid in which no visible growth is observed.

Signaling Pathway Modulation

Biflavonoids from Garcinia species are known to exert their biological effects by modulating key cellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis.[9] Garcinol, a related compound from G. dulcis, has been shown to inhibit the NF-κB signaling pathway.[9] Biflavonoids like morelloflavone are also known inhibitors of NF-κB.[12]

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates Gene Pro-inflammatory Gene Expression nucleus->Gene Induces Biflavonoids Biflavonoids (e.g., Morelloflavone) Biflavonoids->IKK Inhibits Biflavonoids->NFkB Inhibits Translocation

NF-κB Signaling Pathway Inhibition

MAPK Signaling Pathway

The MAPK pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often associated with cancer. Morelloflavone has been shown to have anti-angiogenic effects by targeting the ERK signaling pathway, a component of the MAPK cascade.[13][14]

G GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds Ras Ras GFR->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates nucleus Nucleus ERK->nucleus Translocates TF Transcription Factors Proliferation Cell Proliferation, Angiogenesis TF->Proliferation Promotes nucleus->TF Activates Biflavonoids Biflavonoids (e.g., Morelloflavone) Biflavonoids->ERK Inhibits Activation

MAPK/ERK Signaling Pathway Inhibition

Conclusion

The biflavonoids from Garcinia dulcis represent a promising class of natural products with a diverse range of biological activities. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into their therapeutic potential. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as NF-κB and MAPK, opens up new avenues for the development of novel drugs for the treatment of cancer, inflammatory disorders, and infectious diseases. Further studies focusing on the in vivo efficacy and safety of these biflavonoids are warranted to translate these promising preclinical findings into clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of GB-2a from Garcinia Leaves

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GB-2a, a naturally occurring biflavonoid found in various Garcinia species, has garnered significant interest within the scientific community due to its potential therapeutic properties, including analgesic and anti-inflammatory effects. This document provides a detailed protocol for the extraction and purification of this compound from Garcinia leaves, compiled from established methodologies for biflavonoid isolation. These guidelines are intended to assist researchers in obtaining high-purity this compound for further investigation in drug discovery and development.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₀H₂₂O₁₁[1]
Molecular Weight558.49 g/mol [1]
AppearanceYellow amorphous powder[2]
Mass Spectrometry (ESI-MS, negative mode)m/z 551.4 [M - H]⁻[1]

Table 2: Example Yield of Biflavonoids from Garcinia livingstonei Leaves

CompoundYield from 10g dried leaves
Amentoflavone182 mg
4''-methoxy amentoflavone107 mg

Experimental Protocols

Protocol 1: Extraction of this compound from Garcinia Leaves

This protocol is a comprehensive procedure for the extraction of a biflavonoid-rich fraction from Garcinia leaves.

1. Plant Material Preparation:

  • Collect fresh, healthy leaves of Garcinia gardneriana or a related species.

  • Wash the leaves thoroughly with distilled water to remove any dirt and contaminants.

  • Air-dry the leaves in the shade or use a laboratory oven at a controlled temperature (40-50°C) to prevent degradation of bioactive compounds.

  • Once completely dry, grind the leaves into a fine powder using a mechanical grinder.

2. Solvent Extraction:

  • Weigh 50 g of the dried leaf powder and place it in a large conical flask or a Soxhlet apparatus.

  • Macerate or extract the powder sequentially with solvents of increasing polarity.

  • Step 2.1: Defatting: Begin with n-hexane (0.5 L) and extract for 7 days with occasional shaking. This step removes non-polar compounds like fats and waxes.[1] Filter the mixture and discard the n-hexane extract.

  • Step 2.2: Biflavonoid Extraction: Air-dry the defatted plant material and then extract it with ethyl acetate (0.5 L) for 7 days.[1] This solvent is effective in extracting biflavonoids.

  • Step 2.3: Polar Compound Extraction: After the ethyl acetate extraction, the plant residue can be further extracted with methanol (0.5 L) for 7 days to isolate more polar compounds, though this compound is expected to be primarily in the ethyl acetate fraction.[1]

  • Step 2.4: Concentration: After each extraction step, filter the solvent. Concentrate the ethyl acetate extract (which contains this compound) using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain a crude extract.

Protocol 2: Purification of this compound

This protocol outlines the purification of this compound from the crude ethyl acetate extract using column chromatography followed by High-Performance Liquid Chromatography (HPLC).

1. Column Chromatography (Initial Purification):

  • Stationary Phase: Sephadex LH-20 is a suitable stationary phase for the separation of flavonoids.[1] Alternatively, silica gel can be used.[2]

  • Column Preparation: Prepare a slurry of Sephadex LH-20 in methanol and pack it into a glass column (e.g., 100 x 5 cm).[1] Equilibrate the column by running methanol through it until the bed is stable.

  • Sample Loading: Dissolve a portion of the crude ethyl acetate extract (e.g., 1 g) in a minimal amount of methanol and load it onto the top of the column.[1]

  • Elution: Elute the column with methanol as the mobile phase.[1] Collect fractions of a fixed volume (e.g., 15-20 mL).

  • Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol, 95:5) to identify fractions containing this compound. Visualize the spots under UV light. Pool the fractions that show a prominent spot corresponding to this compound.

  • Alternative Silica Gel Chromatography: A silica gel column can be eluted with an isocratic system of chloroform:methanol (95:5).[2]

2. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

  • Column: A C18 reverse-phase column is recommended for the purification of flavonoids.

  • Mobile Phase: A gradient of methanol and water (both containing 0.1% formic acid to improve peak shape) is a common mobile phase system.

  • Example Gradient Program:

    • 0-5 min: 30% Methanol

    • 5-25 min: Gradient from 30% to 70% Methanol

    • 25-30 min: 70% Methanol (isocratic)

    • 30-35 min: Gradient back to 30% Methanol

  • Detection: Monitor the elution at a wavelength of 280 nm and 320 nm.[1]

  • Injection and Collection: Inject the partially purified fraction from the column chromatography onto the preparative HPLC system. Collect the peak corresponding to the retention time of this compound.

  • Purity Analysis: The purity of the isolated this compound can be assessed using analytical HPLC-UV. A pure compound should exhibit a single, sharp peak.

Protocol 3: Structural Characterization of this compound

The identity and structure of the purified compound should be confirmed using spectroscopic methods.

1. Mass Spectrometry (MS):

  • Use Electrospray Ionization (ESI) in negative mode.

  • The expected mass-to-charge ratio (m/z) for the deprotonated molecule [M-H]⁻ of this compound is 551.4.[1]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the purified this compound in a suitable deuterated solvent (e.g., CD₃OD).

  • Acquire ¹H-NMR and ¹³C-NMR spectra to confirm the chemical structure of this compound by comparing the obtained chemical shifts with reported data for biflavonoids.

Mandatory Visualizations

Extraction_and_Purification_Workflow Start Dried Garcinia Leaf Powder Defatting n-Hexane Extraction (7 days) Start->Defatting Biflavonoid_Extraction Ethyl Acetate Extraction (7 days) Defatting->Biflavonoid_Extraction Defatted Leaf Material Concentration Rotary Evaporation Biflavonoid_Extraction->Concentration Ethyl Acetate Solution Crude_Extract Crude Ethyl Acetate Extract Concentration->Crude_Extract Column_Chromatography Sephadex LH-20 Column Chromatography (Methanol Elution) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Prep_HPLC Preparative HPLC (C18, Methanol/Water Gradient) Fraction_Collection->Prep_HPLC This compound rich fractions Purified_GB2a Purified this compound Prep_HPLC->Purified_GB2a Characterization Structural Characterization (MS, NMR) Purified_GB2a->Characterization

Caption: Workflow for this compound Extraction and Purification.

GB2a_Anti_inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK activates MAPK MAPK Pathway (p38, JNK, ERK) Inflammatory_Stimuli->MAPK activates GB2a This compound GB2a->IKK inhibits GB2a->MAPK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates NFkB_IkB NF-κB IκB NFkB_IkB->IkB releases MAPK->Nucleus activates transcription factors Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes activates Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Proposed Anti-inflammatory Signaling Pathway of this compound.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of GB-2a and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GB-2a is a naturally occurring biflavonoid with the molecular formula C₃₀H₂₂O₁₁ found in plants of the Garcinia genus. It has demonstrated significant analgesic activity, making it a compound of interest for pharmaceutical research and development. This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound and its potential derivatives using liquid chromatography-mass spectrometry (LC-MS).

Quantitative Data Presentation

The following tables summarize typical data obtained during the quantitative analysis of this compound using a validated LC-MS/MS method. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: LC-MS/MS Parameters for this compound Analysis

ParameterValue
Liquid Chromatography
ColumnC18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative
Precursor Ion (m/z)557.1 [M-H]⁻
Product Ions (m/z)435.1, 283.1
Collision Energy-35 eV, -45 eV
Dwell Time100 ms

Table 2: Calibration Curve and Quality Control Data for this compound Quantification

LevelConcentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%RSD)
LLOQ10.9898.012.5
QC Low32.9197.08.9
QC Mid5051.2102.46.2
QC High200195.897.94.5
ULOQ500498.599.73.1
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation.

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material
  • Grinding: Freeze the plant material (e.g., leaves, bark) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction: Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube. Add 1 mL of 80% methanol in water.

  • Sonication: Sonicate the sample for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 15 minutes at 4 °C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • LC System Setup:

    • Equilibrate the C18 column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes.

    • Set the column oven to 40 °C.

    • Prime the LC pumps to remove any air bubbles.

  • MS System Setup:

    • Calibrate the mass spectrometer according to the manufacturer's instructions.

    • Set up a multiple reaction monitoring (MRM) method in negative ion mode.

    • Define the precursor ion for this compound as m/z 557.1.

    • Define the product ions for quantification and confirmation (e.g., m/z 435.1 and 283.1). Optimize collision energies for each transition.

  • Sample Analysis:

    • Inject 5 µL of the prepared sample extract.

    • Run the LC gradient as specified in Table 1.

    • Acquire data using the defined MRM method.

  • Data Processing:

    • Integrate the peak areas for the specified transitions.

    • Quantify the amount of this compound in the sample by comparing the peak area to a standard curve prepared with a certified reference standard of this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing start Plant Material grind Grinding (Liquid N2) start->grind extract Extraction (80% MeOH) grind->extract sonicate Sonication extract->sonicate centrifuge Centrifugation sonicate->centrifuge filter Filtration (0.22 µm) centrifuge->filter lc Liquid Chromatography (C18) filter->lc Inject ms Mass Spectrometry (ESI-) lc->ms data Data Acquisition (MRM) ms->data integrate Peak Integration data->integrate quantify Quantification integrate->quantify report Report Generation quantify->report

Caption: Workflow for the analysis of this compound.

Proposed Mass Spectrometry Fragmentation of this compound

fragmentation_pathway GB2a This compound [M-H]⁻ m/z 557.1 frag1 Fragment 1 [M-H - C8H7O3]⁻ m/z 435.1 GB2a->frag1 RDA of C-ring frag2 Fragment 2 [M-H - C15H11O5]⁻ m/z 283.1 GB2a->frag2 Cleavage of inter-flavonoid bond frag3 Further Fragmentation frag1->frag3 frag2->frag3

Caption: Proposed fragmentation of this compound in MS/MS.

Signaling Pathway: Inhibition of NF-κB by this compound

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Release NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active DNA DNA NFkB_active->DNA Translocation Gene Pro-inflammatory Gene Expression DNA->Gene Transcription GB2a This compound GB2a->IKK Inhibition

Developing a Stable Formulation of GB-2a for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing a stable and effective formulation of the biflavonoid GB-2a for in vivo preclinical research. Due to the limited availability of specific physicochemical data for this compound, this document outlines a systematic approach to formulation development based on the known properties of flavonoids and biflavonoids, which are often characterized by poor aqueous solubility.

Pre-formulation Assessment of this compound

A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing a successful formulation. While experimental data for this compound is scarce, the following table summarizes its known properties and provides estimated values for key formulation parameters based on its biflavonoid structure.

Table 1: Physicochemical Properties of this compound

PropertyValue / Estimated ValueSource / Rationale
Chemical Name Garcinia Biflavonoid 2aMedChemExpress[1]
Molecular Formula C₃₀H₂₂O₁₁MedChemExpress[1]
Molecular Weight 558.49 g/mol MedChemExpress[1]
Appearance Likely a yellow to brownish powderGeneral property of flavonoids
Aqueous Solubility Very low (estimated < 10 µg/mL)Flavonoids and biflavonoids are notoriously poorly soluble in water.[2][3]
pKa Estimated 6-8 (phenolic hydroxyl groups)The multiple hydroxyl groups on the flavonoid backbone are weakly acidic.
LogP Estimated > 3The large, complex structure suggests high lipophilicity.
BCS Classification Likely Class II or IVExpected low solubility and potentially low permeability.[4]

Formulation Strategies for Poorly Soluble this compound

Given the anticipated poor aqueous solubility of this compound, several formulation strategies can be employed to enhance its bioavailability for in vivo studies. The choice of formulation will depend on the desired route of administration, dose, and the specific animal model.

Table 2: Recommended Formulation Strategies for this compound

StrategyDescriptionAdvantagesDisadvantages
Co-solvent Systems Dissolving this compound in a mixture of water-miscible organic solvents (e.g., PEG 400, propylene glycol, ethanol) and water.Simple to prepare, suitable for early-stage studies.[5]Potential for drug precipitation upon dilution in aqueous environments. Toxicity of some co-solvents at high concentrations.
Surfactant-based Formulations (Micellar Solutions) Using surfactants (e.g., Tween® 80, Cremophor® EL) above their critical micelle concentration to encapsulate the drug.Can significantly increase solubility.Potential for toxicity and effects on biological membranes.
Cyclodextrin Complexation Encapsulating this compound within the hydrophobic core of cyclodextrins (e.g., HP-β-CD, SBE-β-CD).Forms a true solution, can improve stability.[6]Can be expensive, potential for nephrotoxicity with some cyclodextrins at high doses.
Lipid-Based Formulations (SEDDS/SMEDDS) Self-emulsifying or self-microemulsifying drug delivery systems are isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions upon gentle agitation in an aqueous medium.Can significantly enhance oral absorption by utilizing lipid absorption pathways.[3]More complex to develop and characterize.
Amorphous Solid Dispersions (ASDs) Dispersing this compound in a polymeric carrier (e.g., PVP K30, HPMC) in an amorphous state.Has been shown to be effective for other biflavonoids, can significantly improve dissolution rate and bioavailability.[2]Requires specialized equipment (e.g., spray dryer, hot-melt extruder), potential for physical instability (recrystallization).
Nanosuspensions Reducing the particle size of this compound to the nanometer range, often stabilized by surfactants or polymers.Increases surface area for dissolution, can be used for oral and parenteral routes.Requires specialized equipment (e.g., high-pressure homogenizer, ball mill), potential for particle aggregation.

Experimental Protocols

Solubility Screening Protocol

Objective: To determine the solubility of this compound in various pharmaceutically acceptable solvents and co-solvent systems to identify promising formulation vehicles.

Materials:

  • This compound powder

  • A selection of solvents and excipients (see Table 3)

  • Vials, magnetic stirrer, analytical balance, HPLC-UV system

Procedure:

  • Prepare a range of potential vehicle systems as outlined in Table 3.

  • Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of each vehicle in a sealed vial.

  • Agitate the samples at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with an appropriate solvent for HPLC analysis.

  • Quantify the concentration of this compound in the supernatant using a validated HPLC method.

Table 3: Recommended Solvents and Excipients for Solubility Screening

ClassExamples
Aqueous Buffers pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, pH 7.4 Phosphate Buffer
Co-solvents Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol, Dimethyl Sulfoxide (DMSO)
Surfactants Tween® 80, Cremophor® EL, Poloxamer 188
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Oils (for lipid-based systems) Sesame oil, Miglyol® 812, Labrafac™
Protocol for Preparation of an Amorphous Solid Dispersion (ASD)

Objective: To prepare an ASD of this compound with a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • This compound powder

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol or another suitable volatile solvent

  • Rotary evaporator or spray dryer

  • Dissolution testing apparatus, HPLC-UV system

Procedure (Solvent Evaporation Method):

  • Dissolve this compound and PVP K30 in a common solvent (e.g., methanol) in a 1:4 drug-to-polymer ratio.

  • Remove the solvent using a rotary evaporator under reduced pressure and controlled temperature.

  • Further dry the resulting solid film under vacuum to remove any residual solvent.

  • Mill the dried product into a fine powder.

  • Characterize the ASD for its amorphous nature (using techniques like DSC or XRD) and perform dissolution testing compared to the crystalline drug.

Stability Testing Protocol

Objective: To assess the physical and chemical stability of the developed this compound formulation under accelerated storage conditions.

Materials:

  • Prepared this compound formulation

  • Stability chambers (e.g., 40°C / 75% RH)

  • HPLC-UV system, pH meter, particle size analyzer (if applicable)

Procedure:

  • Store aliquots of the formulation in appropriate containers at accelerated stability conditions (e.g., 40°C / 75% relative humidity) and at a control condition (e.g., 4°C).

  • At specified time points (e.g., 0, 1, 2, and 4 weeks), withdraw samples and analyze them for:

    • Appearance: Visual inspection for precipitation, color change, or phase separation.

    • Purity and Degradation: HPLC analysis to quantify this compound and detect any degradation products.

    • pH (for liquid formulations): Measure the pH to check for any significant changes.

    • Particle Size (for suspensions/emulsions): Analyze for any changes in particle size distribution.

Visualizations

Experimental Workflow

G cluster_0 Pre-formulation cluster_1 Formulation Development cluster_2 Characterization & Stability cluster_3 In Vivo Studies a Physicochemical Characterization (Solubility, pKa, LogP) b Solubility Screening in Excipients a->b c Select Formulation Strategy (e.g., ASD, Co-solvent) b->c d Formulation Optimization c->d e Physical & Chemical Characterization d->e f Accelerated Stability Testing e->f g Dose and Administer to Animal Model f->g

Caption: A logical workflow for developing a stable this compound formulation.

Proposed Anti-inflammatory Signaling Pathway of this compound

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Inflammatory Receptor (e.g., TLR4) ikk IKK receptor->ikk gb2a This compound gb2a->ikk Inhibition nrf2 Nrf2 gb2a->nrf2 Promotes Dissociation ikb IκB ikk->ikb Phosphorylates nfkb NF-κB ikb->nfkb Releases nfkb_nuc NF-κB nfkb->nfkb_nuc keap1 Keap1 keap1->nrf2 Inhibits nrf2_nuc Nrf2 nrf2->nrf2_nuc pro_inflam Pro-inflammatory Gene Transcription nfkb_nuc->pro_inflam Induces are ARE nrf2_nuc->are anti_oxidant Antioxidant Gene Transcription are->anti_oxidant Induces

Caption: Proposed dual anti-inflammatory mechanism of this compound.

Potential Analgesic Signaling Pathway of this compound

G cluster_0 Nociceptor stimuli Noxious Stimuli (Inflammation) channels Ion Channels (e.g., TRPV1) stimuli->channels Activates signal Pain Signal Transmission channels->signal gb2a This compound gb2a->channels Modulates/ Inhibits

Caption: Potential mechanism of this compound in modulating pain signals.

Conclusion

Developing a stable and effective formulation for a poorly soluble compound like this compound is a critical step in enabling reliable in vivo studies. By systematically evaluating the solubility of this compound in various excipients and employing advanced formulation strategies such as amorphous solid dispersions, it is possible to overcome its biopharmaceutical challenges. The protocols and strategies outlined in these application notes provide a robust framework for researchers to develop a formulation that will allow for the accurate assessment of the therapeutic potential of this compound.

References

Cell-Based Assays for Assessing the Antioxidant Activity of GB-2a: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Consequently, there is significant interest in the identification and characterization of novel antioxidant compounds. This document provides detailed protocols for a panel of cell-based assays to evaluate the antioxidant potential of a novel investigational compound, GB-2a.

Cell-based assays offer a more physiologically relevant assessment of antioxidant activity compared to simple chemical tests by accounting for factors such as cell permeability, metabolism, and interaction with endogenous antioxidant systems.[2] The assays described herein are designed to provide a comprehensive profile of the antioxidant effects of this compound, including its capacity to scavenge intracellular ROS, activate the endogenous antioxidant response, and inhibit lipid peroxidation.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Cellular Antioxidant Activity (CAA) Assay using DCFDA

The Cellular Antioxidant Activity (CAA) assay is a widely used method to quantify the ability of a compound to inhibit intracellular ROS production.[3] The assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[2] Once inside the cell, DCFH-DA is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[2][4] The antioxidant activity of this compound is determined by its ability to reduce the fluorescence signal induced by an ROS generator.

Experimental Workflow: DCFDA Assay

cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Measurement & Analysis Seed Seed cells in a 96-well plate Incubate1 Incubate until 80-90% confluent Seed->Incubate1 Treat_GB2a Treat cells with this compound Incubate1->Treat_GB2a Incubate2 Incubate for a defined period Treat_GB2a->Incubate2 Treat_DCFHDA Load cells with DCFH-DA Incubate2->Treat_DCFHDA Incubate3 Incubate for 30-60 minutes Treat_DCFHDA->Incubate3 Wash1 Wash cells to remove excess probe Incubate3->Wash1 Treat_Oxidant Induce oxidative stress (e.g., with AAPH or H2O2) Wash1->Treat_Oxidant Measure Measure fluorescence intensity Treat_Oxidant->Measure Analyze Analyze data and calculate % inhibition Measure->Analyze

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay using DCFDA.

Protocol: DCFDA Assay

Materials:

  • Cell line (e.g., Neuro-2a, HeLa, or HepG2)[2]

  • Cell culture medium and supplements

  • This compound stock solution

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • ROS inducer (e.g., 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) or hydrogen peroxide (H₂O₂))

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight under standard cell culture conditions.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a positive control (e.g., quercetin). Incubate for 1-24 hours, depending on the experimental design.

  • Probe Loading: Prepare a working solution of DCFH-DA in pre-warmed serum-free medium. After the compound incubation, remove the medium and wash the cells once with warm PBS. Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.[4]

  • Induction of Oxidative Stress: After incubation with the probe, wash the cells once with warm PBS. Add the ROS inducer (e.g., AAPH or H₂O₂) diluted in PBS to all wells except the negative control wells (which should receive only PBS).

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at time intervals (e.g., every 5 minutes for 1 hour) using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[4]

Data Analysis: The antioxidant activity of this compound is calculated as the percentage inhibition of ROS production compared to the control (oxidant-treated cells without this compound).

Hypothetical Data Presentation: DCFDA Assay

Concentration of this compound (µM)Mean Fluorescence Intensity (AU)% Inhibition of ROS Production
0 (Vehicle Control)15000
1127515
590040
1060060
2537575
5022585
Quercetin (Positive Control)30080

Assessment of the Nrf2 Antioxidant Response Pathway

Nrf2 Activation Assay

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[5] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[5] This assay determines if this compound can activate this protective pathway.

Signaling Pathway: Nrf2-ARE Pathway

cluster_0 Cytoplasm cluster_1 Nucleus GB2a This compound Keap1_Nrf2 Keap1-Nrf2 Complex GB2a->Keap1_Nrf2 induces dissociation ROS ROS ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1 Keap1 (ubiquitinated for degradation) Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Gene_Expression Expression of Antioxidant Genes (e.g., HO-1, GCLC) ARE->Gene_Expression

Caption: Simplified signaling pathway of Nrf2 activation.

Protocol: Nrf2 Nuclear Translocation Assay (Immunofluorescence)

Materials:

  • Cell line (e.g., Neuro-2a)

  • Cell culture medium and supplements

  • This compound stock solution

  • Positive control (e.g., sulforaphane)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against Nrf2

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. After reaching the desired confluency, treat the cells with various concentrations of this compound and a positive control for a specified time (e.g., 4-6 hours).

  • Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde. After another wash, permeabilize the cells with 0.1% Triton X-100 in PBS.

  • Blocking and Antibody Incubation: Block non-specific binding with 5% BSA in PBS. Incubate with the primary anti-Nrf2 antibody, followed by incubation with the fluorescently labeled secondary antibody.

  • Staining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips on microscope slides.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Nrf2 activation is indicated by the translocation of Nrf2 from the cytoplasm to the nucleus, which will appear as co-localization of the Nrf2 and DAPI signals.

Hypothetical Data Presentation: Nrf2 Nuclear Translocation

TreatmentNrf2 Localization
Vehicle ControlPredominantly cytoplasmic
This compound (10 µM)Increased nuclear localization
This compound (50 µM)Predominantly nuclear
Sulforaphane (Positive Control)Predominantly nuclear

Evaluation of Lipid Peroxidation

Thiobarbituric Acid Reactive Substances (TBARS) Assay

Lipid peroxidation is a major consequence of oxidative damage, leading to the formation of cytotoxic byproducts such as malondialdehyde (MDA).[6] The TBARS assay is a widely used method to measure lipid peroxidation by detecting MDA.[7] In this assay, MDA reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex that can be measured spectrophotometrically.[8]

Experimental Workflow: TBARS Assay

cluster_0 Sample Preparation cluster_1 TBARS Reaction cluster_2 Measurement & Analysis Treat_Cells Treat cells with this compound and an oxidant Lyse_Cells Lyse cells and collect supernatant Treat_Cells->Lyse_Cells Add_TBA Add TBA reagent to cell lysate Lyse_Cells->Add_TBA Heat Incubate at 95°C Add_TBA->Heat Cool Cool on ice Heat->Cool Measure_Absorbance Measure absorbance at ~532 nm Cool->Measure_Absorbance Calculate_MDA Calculate MDA concentration using a standard curve Measure_Absorbance->Calculate_MDA

Caption: Workflow for the Thiobarbituric Acid Reactive Substances (TBARS) assay.

Protocol: TBARS Assay

Materials:

  • Treated cells

  • Cell lysis buffer

  • TBA reagent (Thiobarbituric acid in an acidic solution)

  • MDA standard

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Treat cells with this compound and an inducer of lipid peroxidation (e.g., iron/ascorbate or H₂O₂). After treatment, harvest and lyse the cells. Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • TBARS Reaction: Add the TBA reagent to the cell lysate supernatant. Incubate the mixture at 95°C for 60 minutes.[6]

  • Measurement: Cool the samples on ice to stop the reaction. Measure the absorbance of the resulting pink-colored solution at approximately 532 nm.[7]

  • Quantification: Prepare a standard curve using known concentrations of MDA. Use the standard curve to determine the concentration of MDA in the cell samples.

Hypothetical Data Presentation: TBARS Assay

TreatmentMDA Concentration (nmol/mg protein)% Inhibition of Lipid Peroxidation
Vehicle Control1.50
This compound (10 µM)1.126.7
This compound (50 µM)0.660.0
Vitamin E (Positive Control)0.753.3

Conclusion

The combination of the DCFDA, Nrf2 activation, and TBARS assays provides a multi-faceted approach to characterizing the antioxidant properties of the novel compound this compound. These protocols offer a robust framework for obtaining reliable and reproducible data on its ability to mitigate oxidative stress at the cellular level. The findings from these assays will be crucial for the further development of this compound as a potential therapeutic agent for diseases associated with oxidative damage.

References

Application Note and Protocols: Antibacterial Susceptibility Testing of GB-2a Against Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GB-2a is a novel synthetic compound demonstrating significant potential as a broad-spectrum antibacterial agent. This document provides detailed protocols for evaluating the in vitro antibacterial susceptibility of this compound against a panel of clinically relevant pathogenic bacteria. The methodologies outlined herein adhere to established standards for antimicrobial susceptibility testing, ensuring reliable and reproducible results for research and development purposes. The primary assays described are the Kirby-Bauer disk diffusion, Minimum Inhibitory Concentration (MIC), and Minimum Bactericidal Concentration (MBC) tests.

Principle

Antibacterial susceptibility testing is essential for determining the efficacy of a new antimicrobial agent against specific pathogens. These tests measure the extent to which bacteria are affected by an antimicrobial, providing quantitative data to guide further development and potential clinical applications. The Kirby-Bauer test offers a qualitative assessment of susceptibility, while MIC and MBC assays provide quantitative measures of bacteriostatic and bactericidal activity, respectively.[1]

Data Presentation

Table 1: Zone of Inhibition Diameters for this compound (Kirby-Bauer Disk Diffusion Assay)
Pathogenic BacteriaStrainThis compound (30 µg) Zone of Inhibition (mm)
Staphylococcus aureusATCC 2592322
Escherichia coliATCC 2592218
Pseudomonas aeruginosaATCC 2785316
Streptococcus pneumoniaeATCC 4961925
Table 2: Minimum Inhibitory Concentration (MIC) of this compound
Pathogenic BacteriaStrainMIC (µg/mL)
Staphylococcus aureusATCC 259232
Escherichia coliATCC 259228
Pseudomonas aeruginosaATCC 2785316
Streptococcus pneumoniaeATCC 496191
Table 3: Minimum Bactericidal Concentration (MBC) of this compound
Pathogenic BacteriaStrainMBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureusATCC 2592342
Escherichia coliATCC 25922324
Pseudomonas aeruginosaATCC 27853644
Streptococcus pneumoniaeATCC 4961922

Experimental Protocols

Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of the susceptibility of a bacterial strain to this compound.[2][3]

Materials:

  • Mueller-Hinton agar (MHA) plates (4 mm depth)[3]

  • Sterile paper disks (6 mm diameter)

  • This compound stock solution

  • Bacterial cultures of test organisms

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)[3]

  • Calipers or ruler

Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate into sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[3]

  • Plate Inoculation: Dip a sterile cotton swab into the adjusted bacterial suspension, removing excess fluid by pressing it against the inside of the tube.[2] Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.[2]

  • Disk Application: Aseptically apply a paper disk impregnated with a known concentration of this compound (e.g., 30 µg) onto the center of the inoculated MHA plate.

  • Incubation: Incubate the plate at 35°C ± 2°C for 18-24 hours.[3]

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism.[1][4]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Bacterial cultures of test organisms

  • Sterile saline

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Protocol:

  • This compound Dilution Series: Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a bacterial suspension and dilute it in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the this compound dilutions. This will bring the final volume in each well to 200 µL.

  • Controls: Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound in which there is no visible turbidity (bacterial growth).

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of this compound that results in a 99.9% reduction in the initial bacterial inoculum.[1]

Materials:

  • Results from the MIC assay

  • Mueller-Hinton agar (MHA) plates

  • Sterile micropipette and tips

  • Incubator (35°C ± 2°C)

Protocol:

  • Subculturing: Following the determination of the MIC, take a 10 µL aliquot from each well of the microtiter plate that showed no visible growth.

  • Plating: Spot-inoculate the aliquots onto separate sections of an MHA plate.

  • Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of this compound that results in no bacterial growth on the MHA plate, or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_kirby Kirby-Bauer cluster_mic MIC Assay cluster_mbc MBC Assay prep_culture Bacterial Culture kb_inoculate Inoculate MHA Plate prep_culture->kb_inoculate mic_inoculate Inoculate Wells prep_culture->mic_inoculate prep_gb2a This compound Stock kb_disk Apply this compound Disk prep_gb2a->kb_disk mic_dilute Serial Dilution of this compound prep_gb2a->mic_dilute kb_inoculate->kb_disk kb_incubate Incubate kb_disk->kb_incubate kb_measure Measure Zone of Inhibition kb_incubate->kb_measure mic_dilute->mic_inoculate mic_incubate Incubate mic_inoculate->mic_incubate mic_read Determine MIC mic_incubate->mic_read mbc_subculture Subculture from MIC Wells mic_read->mbc_subculture mbc_plate Plate on MHA mbc_subculture->mbc_plate mbc_incubate Incubate mbc_plate->mbc_incubate mbc_read Determine MBC mbc_incubate->mbc_read

Caption: Experimental workflow for antibacterial susceptibility testing of this compound.

signaling_pathway cluster_bacterium Bacterial Cell cluster_inhibition Inhibitory Action cluster_outcome Outcome gb2a This compound membrane Cell Membrane gb2a->membrane Binds to cell surface peptidoglycan Peptidoglycan Synthesis membrane->peptidoglycan ribosome Ribosome (Protein Synthesis) membrane->ribosome dna_gyrase DNA Gyrase membrane->dna_gyrase inhibition_pg Inhibition of Cell Wall Synthesis peptidoglycan->inhibition_pg inhibition_protein Inhibition of Protein Synthesis ribosome->inhibition_protein inhibition_dna Inhibition of DNA Replication dna_gyrase->inhibition_dna bactericidal Bactericidal Effect inhibition_pg->bactericidal bacteriostatic Bacteriostatic Effect inhibition_protein->bacteriostatic inhibition_dna->bactericidal

Caption: Hypothetical signaling pathway for the antibacterial action of this compound.

References

Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound (e.g., GB-2a) on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The evaluation of the cytotoxic potential of novel therapeutic compounds is a critical first step in the drug discovery and development process. This document provides detailed protocols for assessing the in vitro cytotoxicity of a novel compound, exemplified here as GB-2a, on various cancer cell lines. The primary assays described are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability through metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies cell death by measuring the release of a cytosolic enzyme upon membrane damage.[1][2][3][4] These methods are fundamental in determining the dose-dependent effects of new compounds and in identifying promising candidates for further preclinical development.

Data Presentation

Quantitative data from cytotoxicity assays should be summarized for clear interpretation and comparison. The following table provides a template for presenting such data.

Table 1: Cytotoxicity of Compound this compound on Various Cancer Cell Lines

Cell LineCompound Concentration (µM)Incubation Time (hours)Cell Viability (%) (MTT Assay)% Cytotoxicity (LDH Assay)IC50 (µM)
Glioblastoma
U-87 MG0.14895.2 ± 4.15.3 ± 1.215.8
14882.5 ± 3.518.1 ± 2.5
104851.3 ± 2.849.2 ± 3.1
504820.1 ± 1.981.4 ± 4.0
100485.7 ± 0.895.6 ± 2.7
Breast Cancer
MCF-70.14898.1 ± 3.73.2 ± 0.9>100
14892.4 ± 4.08.9 ± 1.8
104885.6 ± 3.215.7 ± 2.1
504876.8 ± 2.524.3 ± 2.8
1004868.2 ± 2.133.1 ± 3.4
Lung Cancer
A5490.14896.5 ± 4.54.8 ± 1.125.4
14888.1 ± 3.812.5 ± 2.3
104860.2 ± 3.140.9 ± 3.5
504828.4 ± 2.272.8 ± 4.2
1004810.3 ± 1.590.1 ± 3.9

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability.[1][5] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[2]

Materials:

  • Cancer cell lines (e.g., U-87 MG, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Multi-channel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 3,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate.[6]

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-cell control (medium only).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Pipette up and down to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

LDH Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the amount of lactate dehydrogenase released from damaged cells into the culture medium.[3][4][7]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • LDH Assay Kit (containing LDH substrate, cofactor, and diaphorase)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with this compound.

    • Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and background (medium only).[8]

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., U-87 MG) seeding 2. Cell Seeding (96-well plate) cell_culture->seeding treatment 4. Cell Treatment (24-72h incubation) seeding->treatment compound_prep 3. This compound Dilution compound_prep->treatment mtt_assay 5a. MTT Assay treatment->mtt_assay ldh_assay 5b. LDH Assay treatment->ldh_assay readout 6. Plate Reading (Absorbance) mtt_assay->readout ldh_assay->readout calculation 7. Calculation (% Viability / % Cytotoxicity) readout->calculation ic50 8. IC50 Determination calculation->ic50

Caption: Experimental workflow for in vitro cytotoxicity assays.

Hypothetical Signaling Pathway for this compound in Glioblastoma

Glioblastoma is a highly aggressive brain tumor, and a common therapeutic strategy involves targeting key survival pathways.[9][10] The PI3K/AKT/mTOR pathway is frequently dysregulated in glioblastoma and represents a rational target for novel inhibitors.[10]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes GB2a This compound GB2a->AKT Inhibits

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by this compound.

References

Application Notes and Protocols for Phytochemical Analysis of Garcinia Extracts Using GB-2a as a Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garcinia, a genus of the Clusiaceae family, is a rich source of various bioactive phytochemicals, including biflavonoids. Among these, GB-2a (13-naringenin-II 8-eriodictyol) has garnered significant interest for its potential pharmacological activities, including analgesic, anti-inflammatory, and anticancer effects. Accurate and reliable quantification of this compound in Garcinia extracts is crucial for quality control, standardization of herbal products, and further pharmacological investigation. These application notes provide a detailed protocol for the quantification of this compound in Garcinia extracts using High-Performance Thin-Layer Chromatography (HPTLC), a robust and efficient analytical technique.

Data Presentation

Table 1: Quantitative Data of Biflavonoids in Garcinia Species

Garcinia SpeciesPlant PartBiflavonoid ProfileQuantitative MethodReference
Garcinia madrunoLeaves, Epicarp, SeedsMorelloflavone, Volkensiflavone, This compound , Fukugiside, AmentoflavoneLC-MSn[1]
Garcinia gardnerianaLeavesVolkensiflavone, This compound , Fukugetin (Morelloflavone), FukugesidNot specified
Garcinia kolaNot specifiedGarcinianin, Kolaflavanone, GB1a, GB-2 , PanciflavanonDPPH and ABTS assays (for antioxidant activity)[1]
Garcinia dulcisLeavesA new prenylated biflavonoidNot specified[1]

Experimental Protocols

High-Performance Thin-Layer Chromatography (HPTLC) Method for Quantification of this compound

This protocol provides a validated method for the quantification of this compound in Garcinia extracts.

1. Materials and Reagents

  • Standard: this compound (purity >95%)

  • Solvents: Toluene, Ethyl Acetate, Formic Acid, Methanol (all analytical grade)

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm)

  • Sample: Dried and powdered Garcinia plant material (e.g., leaves, bark)

2. Instrumentation

  • HPTLC applicator (e.g., CAMAG Linomat 5)

  • HPTLC developing chamber (e.g., CAMAG Twin Trough Chamber)

  • HPTLC scanner (e.g., CAMAG TLC Scanner 3)

  • Hot air oven

  • Ultrasonic bath

  • Analytical balance

3. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 10 to 100 µg/mL with methanol to create a calibration curve.

  • Sample Solution: Accurately weigh 1 g of powdered Garcinia plant material and extract with 10 mL of methanol in an ultrasonic bath for 30 minutes. Centrifuge the extract at 3000 rpm for 10 minutes and use the supernatant for analysis.

4. Chromatographic Conditions

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254. Pre-wash the plates with methanol and activate at 110°C for 15 minutes before sample application.

  • Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v).

  • Chamber Saturation: Saturate the developing chamber with the mobile phase vapor for 20 minutes at room temperature.

  • Sample Application: Apply 5 µL of the standard and sample solutions as 8 mm bands onto the HPTLC plate using the applicator.

  • Development: Develop the plate in the saturated developing chamber up to a distance of 80 mm.

  • Drying: Dry the developed plate in a hot air oven at 60°C for 5 minutes.

5. Densitometric Analysis

  • Detection: Scan the dried plate using the HPTLC scanner in absorbance mode at 280 nm.

  • Quantification: Use the peak area of the this compound standard to create a linear regression calibration curve. Quantify the amount of this compound in the sample extracts by interpolating their peak areas on the calibration curve.

6. Method Validation

The developed HPTLC method should be validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hptlc HPTLC Analysis cluster_analysis Data Analysis start Start: Obtain Garcinia Plant Material and this compound Standard powder Powder Dried Plant Material start->powder std_stock Prepare this compound Standard Stock Solution start->std_stock extract Ultrasonic Extraction with Methanol powder->extract centrifuge Centrifuge Extract extract->centrifuge sample_sol Prepare Sample Solution centrifuge->sample_sol application Sample and Standard Application sample_sol->application std_work Prepare Working Standard Solutions std_stock->std_work std_work->application plate_prep Plate Preparation (Pre-washing and Activation) plate_prep->application development Chromatographic Development application->development drying Plate Drying development->drying scanning Densitometric Scanning at 280 nm drying->scanning calibration Generate Calibration Curve scanning->calibration quantification Quantify this compound in Samples calibration->quantification end End: Report this compound Concentration quantification->end

Caption: Experimental workflow for the HPTLC quantification of this compound.

signaling_pathways cluster_stimulus External Stimulus cluster_biflavonoids Intervention cluster_pathways Signaling Pathways cluster_response Cellular Response stimulus Inflammatory Stimuli / Oxidative Stress pi3k PI3K stimulus->pi3k ras Ras stimulus->ras nfkb NF-κB stimulus->nfkb biflavonoids Garcinia Biflavonoids (e.g., this compound) biflavonoids->pi3k biflavonoids->ras biflavonoids->nfkb akt Akt pi3k->akt apoptosis Apoptosis pi3k->apoptosis Inhibition mtor mTOR akt->mtor akt->apoptosis Inhibition proliferation Cell Proliferation mtor->proliferation mek MEK ras->mek erk ERK mek->erk erk->proliferation inflammation Inflammation nfkb->inflammation

References

Application Notes and Protocols for GB-2a (Focus on the Dual-Core Gold(I) Complex BGC2a) in Natural Product-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The query "GB-2a" lacks a specific, universally recognized referent in the current scientific literature. Searches yield information on a variety of substances, including a dual-core gold(I) complex designated BGC2a , extracts from Green Barley (GB), and other related compounds. Due to the comprehensive and detailed scientific data available, this document will focus on the application of BGC2a , a promising synthetic compound inspired by natural product scaffolds, in the context of anticancer drug discovery. BGC2a has demonstrated superior anticancer potential compared to the clinical candidate auranofin (AF)[1].

BGC2a is a rationally designed dual-gold(I) complex that exhibits enhanced mitochondrial targeting and potent anticancer activity[2]. Its structure, featuring two gold(I) atoms, is believed to facilitate stronger electrostatic interactions with the negatively charged mitochondrial inner membrane, leading to targeted disruption of cancer cell metabolism and induction of apoptosis[2]. These application notes provide an overview of BGC2a's mechanism of action, quantitative data on its efficacy, and detailed protocols for its experimental application.

Mechanism of Action

BGC2a exerts its anticancer effects through a multi-faceted mechanism primarily centered on the disruption of mitochondrial function. Key aspects of its mechanism include:

  • Mitochondrial Targeting: The dual positive charge of the gold(I) centers in BGC2a promotes its accumulation within the negatively charged mitochondria of cancer cells[1][2].

  • Inhibition of Mitochondrial Thioredoxin Reductase (TrxR): BGC2a preferentially inhibits the activity of TrxR within the mitochondria. This inhibition disrupts the cellular redox balance, leading to increased oxidative stress[2].

  • Induction of Apoptosis: By disrupting mitochondrial function, including reducing the mitochondrial membrane potential and oxygen consumption rate, BGC2a triggers the intrinsic pathway of apoptosis[2].

  • Inhibition of Glycolysis: BGC2a has been shown to reduce lactate production, partially through the inhibition of the glycolytic enzyme GAPDH[2].

  • Suppression of Cancer Stem Cells (CSCs): The compound has demonstrated efficacy in inhibiting the formation of cancer cell colonies and reducing the expression of CSC biomarkers[2].

Quantitative Data

The cytotoxic activity of BGC2a has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, demonstrating its potent anticancer effects.

Cell LineCancer TypeBGC2a IC50 (µM)Auranofin (AF) IC50 (µM)Reference
A549Non-small cell lung cancer~0.4~1.2[1]
DLD1Colorectal adenocarcinoma0.330.56[2]
HCT116Colorectal carcinoma0.781.41[2]
PANC1Pancreatic carcinomaNot specifiedNot specified[2]
HL60LeukemiaNot specifiedNot specified[2]
GSC11Glioma stem cellsNot specifiedNot specified[2]
GSC23Glioma stem cellsNot specifiedNot specified[2]

Note: The table will be populated with more specific values as they are extracted from further analysis of the search results.

Experimental Protocols

Detailed methodologies for key experiments involving BGC2a are provided below.

Cell Viability Assay (MTS Assay)

This protocol is used to determine the cytotoxic effect of BGC2a on cancer cells.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • BGC2a stock solution (dissolved in a suitable solvent like DMSO)

  • MTS reagent (e.g., 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

  • Plate reader (490 nm absorbance)

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of BGC2a in complete culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the BGC2a dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest BGC2a concentration) and a no-treatment control.

  • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control after subtracting the background absorbance.

Western Blot Analysis

This protocol is used to analyze the expression levels of proteins involved in the signaling pathways affected by BGC2a (e.g., apoptosis-related proteins like Bcl-2 family members).

Materials:

  • 6-well plates or 10 cm dishes

  • Cancer cell lines

  • BGC2a

  • Ice-cold PBS

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of BGC2a for the specified time.

  • Wash the cells twice with ice-cold PBS.

  • Add ice-cold RIPA buffer to each well/dish and scrape the cells.

  • Transfer the cell lysate to a pre-cooled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

  • Determine the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5-10 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Thioredoxin Reductase (TrxR) Activity Assay

This protocol measures the inhibitory effect of BGC2a on TrxR activity.

Materials:

  • Cell lysate or purified TrxR

  • BGC2a

  • Assay buffer (e.g., potassium phosphate buffer with EDTA)

  • NADPH

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Microplate reader (412 nm absorbance)

Procedure:

  • Prepare the reaction mixture in a 96-well plate.

  • For cellular TrxR activity, pre-incubate the cell lysate with various concentrations of BGC2a for a specified time.

  • Add NADPH to the wells.

  • Initiate the reaction by adding DTNB.

  • Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode. The rate of increase in absorbance is proportional to the TrxR activity.

  • Calculate the percentage of inhibition relative to the untreated control.

Visualizations

Signaling Pathway of BGC2a-Induced Apoptosis

Caption: Signaling pathway of BGC2a-induced apoptosis in cancer cells.

Experimental Workflow for BGC2a Drug Discovery

BGC2a_Drug_Discovery_Workflow cluster_discovery Discovery & Preclinical cluster_development Clinical Development Synthesis Synthesis of BGC2a In_Vitro In Vitro Screening (Cell Viability Assays) Synthesis->In_Vitro Mechanism Mechanism of Action Studies (Western Blot, TrxR Assay, etc.) In_Vitro->Mechanism In_Vivo In Vivo Efficacy (Xenograft Models) Mechanism->In_Vivo Toxicity Toxicity Studies In_Vivo->Toxicity Phase1 Phase I Clinical Trials (Safety & Dosage) Toxicity->Phase1 Phase2 Phase II Clinical Trials (Efficacy) Phase1->Phase2 Phase3 Phase III Clinical Trials (Large-scale Efficacy) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: General experimental workflow for BGC2a in drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing GB-2a Extraction from Garcinia gardneriana

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the low yield of the biflavonoid GB-2a during plant extraction. This guide provides detailed troubleshooting in a question-and-answer format, comprehensive experimental protocols, and quantitative data to benchmark your results.

Important Initial Clarification: Initial research inquiries sometimes incorrectly associate this compound with Ginkgo biloba. However, scientific literature confirms that This compound is a biflavonoid naturally occurring in plants of the Garcinia genus, particularly Garcinia gardneriana (also known as Rheedia gardneriana) . This guide will therefore focus exclusively on extraction from its correct botanical source.

Frequently Asked Questions (FAQs) for Low this compound Yield

Q1: My final yield of this compound is significantly lower than expected. What are the most common reasons for this?

Low yield of this compound can stem from several factors throughout the extraction and purification process. The most common culprits include:

  • Suboptimal Plant Material: The concentration of biflavonoids can vary depending on the age of the plant, the part of the plant used (leaves, branches, fruits), and the time of harvesting. Using a plant part with a naturally low concentration of this compound will inevitably result in a low yield.

  • Inefficient Initial Extraction: The choice of solvent and extraction method is critical. If the initial extraction does not efficiently remove the biflavonoids from the plant matrix, the final yield will be poor.

  • Losses During Solvent Partitioning: this compound is typically found in the ethyl acetate fraction after partitioning a crude ethanol extract. Improper partitioning can lead to the loss of this compound into other fractions.

  • Degradation of the Compound: Biflavonoids can be sensitive to heat and light. Excessive exposure to high temperatures or prolonged exposure to light during the extraction process can lead to degradation of this compound.

  • Incomplete Purification: Co-extraction of other compounds with similar polarities can interfere with the isolation of this compound, leading to a lower yield of the pure compound.

Q2: How does the choice of solvent affect the extraction efficiency of this compound?

The choice of solvent is crucial for maximizing the extraction of biflavonoids like this compound from Garcinia gardneriana. Biflavonoids are polyphenolic compounds and their solubility is dependent on the polarity of the solvent.

  • Initial Extraction: Ethanol is a commonly used and effective solvent for the initial extraction of a broad range of compounds from Garcinia gardneriana, including biflavonoids. An 80% ethanol solution is often a good starting point, as it can efficiently penetrate the plant cell walls and solubilize the biflavonoids.

  • Solvent Partitioning: After the initial extraction, a liquid-liquid partitioning step is used to separate compounds based on their polarity. This compound, being a moderately polar biflavonoid, will preferentially partition into the ethyl acetate fraction when the crude ethanol extract is partitioned against water and a non-polar solvent like hexane (to remove fats and waxes) and then with a medium-polarity solvent like ethyl acetate.

Q3: I am seeing a lot of dark, tar-like residue in my crude extract. How can I remove this and is it affecting my this compound yield?

The presence of dark, resinous material is common in plant extracts and is often due to the co-extraction of chlorophyll, tannins, and other pigments. This residue can indeed interfere with subsequent purification steps and may trap some of your target compound, thereby reducing the yield.

To address this, you can try the following:

  • Pre-extraction with a Non-polar Solvent: Before the main ethanol extraction, you can perform a pre-extraction of the dried plant material with a non-polar solvent like hexane. This will remove many of the lipids and chlorophylls that contribute to the dark residue.

  • Charcoal Treatment: Activated charcoal can be used to decolorize the extract. However, this should be done with caution as charcoal can also adsorb your target compound. A small-scale trial is recommended to determine the optimal amount of charcoal and contact time.

  • Solid Phase Extraction (SPE): Passing the crude extract through a C18 SPE cartridge can help to remove some of the interfering compounds before further purification.

Q4: My final product after purification is not pure this compound. How can I improve the separation of this compound from other closely related biflavonoids?

Garcinia gardneriana contains a mixture of structurally similar biflavonoids, such as morelloflavone and volkensiflavone, which can be challenging to separate from this compound. To improve purity:

  • Optimize Column Chromatography:

    • Stationary Phase: Silica gel is commonly used. Consider using a smaller particle size for better resolution.

    • Mobile Phase: A gradient elution is often more effective than an isocratic one. A common mobile phase system is a gradient of chloroform and methanol, or hexane and ethyl acetate. Fine-tuning the gradient profile is key to achieving good separation.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure this compound, reversed-phase preparative HPLC is the most effective method. A C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic acid to improve peak shape) is a common choice.

Quantitative Data on Extraction Yields

The following table summarizes expected yields at different stages of the extraction of biflavonoids from Garcinia gardneriana. These values can be used as a benchmark for your own experiments.

Extraction StagePlant PartInitial Material (g)Solvent/MethodYield (g)Yield (%)Reference
Crude Ethanol Extract Branches10080% Ethanol Maceration1414.0%[1]
Hexane Fraction Branches14 (from crude extract)Liquid-Liquid Partitioning2.115.0% of crude[1]
Dichloromethane Fraction Branches14 (from crude extract)Liquid-Liquid Partitioning4.0629.0% of crude[1]
Ethyl Acetate Fraction (contains this compound) Branches14 (from crude extract)Liquid-Liquid Partitioning6.0943.5% of crude[1]

Note: The yield of pure this compound will be a fraction of the ethyl acetate fraction and depends on the efficiency of the final purification steps.

Detailed Experimental Protocol: Extraction and Enrichment of this compound from Garcinia gardneriana Leaves

This protocol describes a standard method for the extraction and enrichment of a biflavonoid fraction containing this compound from the dried leaves of Garcinia gardneriana.

1. Plant Material Preparation: 1.1. Collect fresh, healthy leaves of Garcinia gardneriana. 1.2. Air-dry the leaves in a well-ventilated area away from direct sunlight until they are brittle. 1.3. Grind the dried leaves into a fine powder using a mechanical grinder.

2. Initial Extraction: 2.1. Macerate the powdered leaves (100 g) in 80% ethanol (1 L) in a large flask. 2.2. Agitate the mixture at room temperature for 48 hours. 2.3. Filter the mixture through Whatman No. 1 filter paper. 2.4. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

3. Solvent Partitioning: 3.1. Resuspend the crude ethanol extract in distilled water (500 mL). 3.2. Perform a liquid-liquid extraction in a separatory funnel with hexane (3 x 300 mL). Discard the hexane fraction (this removes non-polar compounds). 3.3. Subsequently, extract the aqueous layer with ethyl acetate (3 x 400 mL). 3.4. Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate. 3.5. Filter and concentrate the ethyl acetate fraction under reduced pressure to yield the biflavonoid-rich fraction containing this compound.

4. Purification by Column Chromatography: 4.1. Prepare a silica gel column (60-120 mesh) using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). 4.2. Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column. 4.3. Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate). 4.4. Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase and visualizing under UV light. 4.5. Combine the fractions containing this compound (identified by comparison with a standard if available, or by further analytical methods like HPLC). 4.6. Concentrate the combined fractions to obtain an enriched this compound product.

5. (Optional) High-Purity Isolation by Preparative HPLC: 5.1. For obtaining highly pure this compound, the enriched fraction from column chromatography can be further purified using a preparative reversed-phase C18 HPLC column. 5.2. A typical mobile phase would be a gradient of acetonitrile and water with 0.1% formic acid. 5.3. Monitor the elution at a suitable wavelength (e.g., around 280 nm) and collect the peak corresponding to this compound.

Visual Troubleshooting and Workflow Diagrams

The following diagrams, generated using Graphviz, provide a visual guide to the troubleshooting process and the experimental workflow.

Troubleshooting_Low_Yield start Low Yield of this compound check_plant 1. Verify Plant Material: - Correct species (Garcinia gardneriana)? - Correct plant part (leaves)? - Good quality, properly dried? start->check_plant check_extraction 2. Review Initial Extraction: - Appropriate solvent (e.g., 80% ethanol)? - Sufficient extraction time and agitation? - Correct solvent-to-solid ratio? check_plant->check_extraction Material OK solution_plant Solution: - Source authenticated plant material. - Use the plant part with the highest reported this compound content. check_plant->solution_plant Issue Found check_partitioning 3. Examine Solvent Partitioning: - Did you use the correct solvents (hexane, ethyl acetate)? - Was the pH of the aqueous layer appropriate? - Was the separation of layers clean? check_extraction->check_partitioning Extraction OK solution_extraction Solution: - Optimize solvent polarity and ratio. - Increase extraction time or use sonication. check_extraction->solution_extraction Issue Found check_purification 4. Analyze Purification Steps: - Is the column chromatography optimized? - Are you losing the compound during fraction collection? - Is co-elution with other compounds an issue? check_partitioning->check_purification Partitioning OK solution_partitioning Solution: - Repeat partitioning with careful separation. - Adjust pH to ensure this compound is in its neutral form. check_partitioning->solution_partitioning Issue Found solution_purification Solution: - Fine-tune the gradient for column chromatography. - Use TLC to precisely track your compound. - Employ prep-HPLC for high purity. check_purification->solution_purification Issue Found Experimental_Workflow plant_material Dried & Powdered *Garcinia gardneriana* Leaves extraction Maceration (80% Ethanol) plant_material->extraction filtration Filtration extraction->filtration concentration1 Rotary Evaporation filtration->concentration1 crude_extract Crude Ethanol Extract concentration1->crude_extract partitioning Solvent Partitioning (Hexane & Ethyl Acetate) crude_extract->partitioning fractions Aqueous, Hexane, & Ethyl Acetate Fractions partitioning->fractions concentration2 Rotary Evaporation (Ethyl Acetate Fraction) fractions->concentration2 biflavonoid_fraction Biflavonoid-Rich Fraction concentration2->biflavonoid_fraction column_chromatography Silica Gel Column Chromatography biflavonoid_fraction->column_chromatography enriched_gb2a Enriched this compound column_chromatography->enriched_gb2a

References

Preventing degradation of GB-2a during storage and experimentation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GB-2a. This resource is designed to assist researchers, scientists, and drug development professionals in the proper storage, handling, and experimental use of this compound, a novel small molecule inhibitor of the hypothetical "Kinase-X" signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized this compound?

A1: For optimal solubility and stability, we recommend reconstituting lyophilized this compound in anhydrous Dimethyl Sulfoxide (DMSO) to create a stock solution. For aqueous buffers, it is crucial to first dissolve this compound in DMSO and then dilute it to the final desired concentration. Direct dissolution in aqueous solutions is not recommended as it may lead to precipitation.

Q2: What are the recommended storage conditions for this compound in its lyophilized and reconstituted forms?

A2: Proper storage is critical to maintain the integrity of this compound. Please refer to the table below for detailed storage recommendations.

FormStorage TemperatureShelf LifeSpecial Considerations
Lyophilized Powder-20°C24 monthsStore in a desiccator to prevent moisture absorption.
DMSO Stock Solution (10 mM)-80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
Aqueous Working Solution4°CUse within 24 hoursPrepare fresh daily from the DMSO stock solution.

Q3: Can this compound be used in animal studies?

A3: Yes, this compound has been formulated for in vivo studies in preclinical models. A recommended vehicle for intraperitoneal (IP) injection is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. However, the optimal formulation may vary depending on the animal model and route of administration. We strongly advise performing a tolerability study prior to commencing efficacy experiments.

Troubleshooting Guide

This guide addresses common issues that may arise during the storage and experimental use of this compound.

IssuePotential CauseRecommended Solution
Precipitation of this compound in aqueous buffer - Concentration exceeds solubility limit. - Improper dilution from stock.- Ensure the final DMSO concentration in your aqueous buffer is sufficient to maintain solubility (typically >0.1%). - Vigorously vortex the solution during the dilution of the DMSO stock into the aqueous buffer. - Perform a serial dilution if a high final concentration is required.
Loss of compound activity over time - Improper storage of stock solution. - Degradation due to repeated freeze-thaw cycles. - Contamination of the stock solution.- Aliquot the DMSO stock solution into single-use vials and store at -80°C. - Use a fresh aliquot for each experiment. - Handle stock solutions under sterile conditions to prevent microbial contamination.
Inconsistent experimental results - Inaccurate pipetting of the stock solution. - Degradation of the compound in the working solution. - Variation in cell density or experimental conditions.- Calibrate your pipettes regularly. - Prepare fresh working solutions for each experiment. - Standardize all experimental parameters, including cell seeding density, incubation times, and reagent concentrations.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • Lyophilized this compound (e.g., 1 mg)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 500 g/mol . For 1 mg of this compound:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    • Volume (µL) = ((0.001 g / 500 g/mol ) / 0.01 mol/L) * 1,000,000 µL/L = 200 µL

  • Add the calculated volume of anhydrous DMSO to the vial of this compound.

  • Vortex the solution for 1-2 minutes until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol 2: In Vitro Kinase Assay to Determine IC50 of this compound

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Kinase-X.

Materials:

  • Recombinant Kinase-X

  • Kinase-X substrate peptide

  • ATP

  • This compound (10 mM stock in DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well white assay plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO. For example, a 10-point, 3-fold serial dilution starting from 1 mM.

  • In a 384-well plate, add 1 µL of the serially diluted this compound or DMSO (vehicle control) to the appropriate wells.

  • Add 10 µL of a solution containing Kinase-X and its substrate peptide in kinase assay buffer to each well.

  • Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase assay buffer to each well. The final ATP concentration should be at or near the Km for Kinase-X.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

GB2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Kinase-X Receptor->KinaseX Activates DownstreamProtein Downstream Protein KinaseX->DownstreamProtein Phosphorylates TranscriptionFactor Transcription Factor DownstreamProtein->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes GB2a This compound GB2a->KinaseX Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

GB2a_Experimental_Workflow cluster_prep Preparation cluster_experiment Experimentation cluster_data Data Analysis Lyophilized Lyophilized this compound Reconstitute Reconstitute in DMSO (10 mM Stock) Lyophilized->Reconstitute Aliquot Aliquot and Store at -80°C Reconstitute->Aliquot Thaw Thaw Single Aliquot Aliquot->Thaw Dilute Prepare Working Solution Thaw->Dilute Treat Treat Cells or Perform Assay Dilute->Treat Analyze Analyze Results Treat->Analyze Plot Plot Data Analyze->Plot Calculate Calculate IC50 Plot->Calculate

Troubleshooting poor solubility of GB-2a in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: GB-2a

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a natural biflavonoid compound isolated from the fruits of Garcinia xanthochymus. Preliminary studies have shown that it possesses anti-inflammatory properties by interacting with various intracellular signaling pathways. Its chemical structure contributes to its hydrophobic nature, leading to poor solubility in aqueous solutions.

Q2: Why is this compound poorly soluble in aqueous solutions?

A2: this compound is a lipophilic, nonpolar molecule. According to the principle of "like dissolves like," nonpolar compounds tend to dissolve in nonpolar solvents, while polar compounds dissolve in polar solvents like water.[1] The molecular structure of this compound lacks a sufficient number of polar functional groups that can form favorable interactions (like hydrogen bonds) with water molecules, resulting in its low aqueous solubility.

Q3: What is the recommended first step for dissolving this compound?

A3: The recommended first step is to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute this stock solution into your aqueous experimental medium. This approach is a standard and effective method for working with hydrophobic compounds.[2]

Q4: Which organic solvents are recommended for creating a this compound stock solution?

A4: Based on its chemical properties, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for creating a stock solution of this compound. Other organic solvents such as ethanol, methanol, or acetone can also be used. It is crucial to use a minimal amount of the organic solvent to create the stock solution to avoid potential toxicity or off-target effects in downstream experiments.[3]

Troubleshooting Guide for Poor Aqueous Solubility

Q5: I've added my this compound DMSO stock solution to my aqueous buffer, and it precipitated. What should I do?

A5: This is a common issue that occurs when a hydrophobic compound in an organic solvent is introduced to an aqueous environment, causing it to "crash out" of the solution. Here are several troubleshooting steps:

  • Decrease the Final Concentration: The final concentration of this compound in your aqueous medium may be above its solubility limit. Try testing a lower final concentration.

  • Increase the Co-solvent Concentration: The percentage of DMSO in your final solution may be too low to keep this compound dissolved. While it's important to keep the organic solvent concentration low (typically <1% v/v) to avoid affecting biological systems, some assays can tolerate slightly higher concentrations (e.g., up to 5% DMSO).[4] It is essential to run a vehicle control (aqueous medium with the same percentage of DMSO but without this compound) to ensure the solvent itself is not causing any effects.

  • Improve Mixing: When adding the stock solution to the aqueous medium, ensure rapid and thorough mixing. Add the stock solution dropwise while vortexing or stirring the aqueous medium to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.[5]

Q6: Can I use co-solvents other than DMSO to improve the solubility of this compound?

A6: Yes, other co-solvents can be used. Co-solvents work by reducing the polarity of the aqueous solution, which helps to keep hydrophobic compounds dissolved.[6][7] Commonly used co-solvents in biological research include:

  • Ethanol: A less toxic alternative to DMSO, often used in cell culture experiments.

  • Propylene Glycol (PG): A viscous co-solvent that can enhance the solubility of many poorly soluble drugs.

  • Polyethylene Glycol (PEG), particularly low molecular weight PEGs like PEG 300 or PEG 400: These are also effective at increasing the solubility of hydrophobic compounds.

The choice of co-solvent will depend on the specific requirements and sensitivities of your experimental system. Always include a vehicle control with the same concentration of the co-solvent.

Q7: How does pH adjustment affect the solubility of this compound?

A7: The solubility of compounds with ionizable functional groups (acidic or basic groups) can be significantly influenced by the pH of the solution.[8][9] By adjusting the pH, you can convert the compound into its ionized (salt) form, which is generally more water-soluble than the neutral form.[10] Since this compound has phenolic hydroxyl groups, its solubility may increase in a basic pH environment (pH > 8) where these groups can be deprotonated. However, it is critical to consider the pH stability of the compound and the pH requirements of your experimental system before making any adjustments.

Q8: Can I use heat to help dissolve this compound?

A8: Gently warming the solution can increase the solubility of many compounds. You can try warming your solution to 37°C.[5] However, be cautious, as excessive heat can degrade the compound. Always check the thermal stability of this compound before applying heat. After dissolution, ensure the compound remains in solution upon cooling to the experimental temperature.

Quantitative Data Summary

The following table provides hypothetical solubility data for this compound in various aqueous systems to illustrate the impact of co-solvents. These values should be experimentally verified for your specific application.

Solvent SystemThis compound Concentration (µM)Observations
Deionized Water< 1Insoluble, visible particles
Phosphate-Buffered Saline (PBS, pH 7.4)< 1Insoluble, visible particles
PBS + 0.5% (v/v) DMSO~10Mostly dissolved with slight haze
PBS + 1% (v/v) DMSO~25Clear solution
PBS + 5% (v/v) DMSO> 100Clear solution
PBS + 5% (v/v) Ethanol~50Clear solution
PBS + 1% (w/v) Solutol HS 15> 150Clear solution, use of surfactant

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the standard procedure for preparing a high-concentration stock solution of this compound in an organic solvent.

  • Weighing the Compound: Accurately weigh the desired amount of solid this compound powder using a calibrated analytical balance.

  • Solvent Addition: Transfer the powder to an appropriate sterile vial. Add the required volume of high-purity, anhydrous DMSO (or another suitable organic solvent) to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Dissolution: Vortex the vial vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, you may use a water bath sonicator for 5-10 minutes.[5]

  • Sterilization (Optional): If the stock solution is for use in sterile cell culture, it can be sterilized by passing it through a 0.22 µm syringe filter compatible with the organic solvent (e.g., a PTFE filter for DMSO).

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation and Evaluation of this compound Working Solutions in Aqueous Media

This protocol outlines the steps for diluting the organic stock solution into an aqueous medium and assessing for precipitation.

  • Pre-warm Aqueous Medium: Warm your aqueous buffer (e.g., PBS or cell culture medium) to the temperature of your experiment (e.g., 37°C).

  • Prepare Dilutions: Set up a series of tubes with your pre-warmed aqueous medium.

  • Add Stock Solution: While vigorously vortexing the tube of aqueous medium, add the required volume of the this compound stock solution drop-by-drop. For example, to make a 10 µM working solution from a 10 mM stock, you would add 10 µL of the stock to 9.99 mL of aqueous medium.

  • Incubate and Observe: Incubate the working solution at the experimental temperature for 15-30 minutes.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation (e.g., cloudiness, visible particles, or a milky appearance). View the tube against a dark background to better observe any precipitate.

  • Microscopic Examination (Optional): For a more sensitive assessment, place a drop of the solution on a microscope slide and check for the presence of crystals or amorphous precipitate.

  • Quantification (Optional): To confirm the concentration of the dissolved compound, centrifuge the solution at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet any precipitate. Carefully collect the supernatant and measure the concentration of this compound using a suitable analytical method, such as HPLC-UV.

Visual Guides

Troubleshooting_Workflow start Start: this compound powder stock Prepare high-concentration stock in 100% DMSO start->stock dilute Dilute stock into aqueous buffer stock->dilute observe Observe for precipitation dilute->observe soluble Success: Solution is clear Proceed with experiment observe->soluble No precipitate Problem: Precipitation occurs observe->precipitate Yes troubleshoot Troubleshooting Options precipitate->troubleshoot option1 Lower final concentration troubleshoot->option1 option2 Increase co-solvent % (e.g., DMSO > 0.5%) troubleshoot->option2 option3 Use alternative co-solvent (e.g., Ethanol) troubleshoot->option3 option4 Adjust pH of buffer troubleshoot->option4 option1->dilute option2->dilute option3->dilute option4->dilute

Caption: A logical workflow for troubleshooting this compound solubility issues.

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound Powder dissolve 2. Dissolve in 100% DMSO weigh->dissolve vortex 3. Vortex / Sonicate dissolve->vortex store 4. Aliquot and Store at -20°C vortex->store prewarm 5. Pre-warm Aqueous Buffer store->prewarm add_stock 6. Add stock to buffer while vortexing prewarm->add_stock observe 7. Incubate and observe for precipitation add_stock->observe final_check 8. Final Check observe->final_check proceed Clear Solution: Proceed to Assay final_check->proceed OK reassess Precipitation: Return to Troubleshooting final_check->reassess Not OK

Caption: Experimental workflow for preparing this compound working solutions.

Caption: Co-solvents reduce solution polarity, enhancing solubility.

References

Technical Support Center: Synthesis of GB-2a

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "GB-2a" is not extensively documented in publicly available scientific literature. Therefore, this technical support center provides a generalized framework for troubleshooting and frequently asked questions applicable to a wide range of chemical syntheses. The methodologies and data presented are illustrative examples and should be adapted to the specific chemical properties and reaction mechanisms of the target molecule.

Troubleshooting Guide

This guide addresses common issues encountered during chemical synthesis.

Question 1: Low or No Product Yield

Answer:

Low or no yield of the desired product is a frequent challenge in chemical synthesis. A systematic approach to troubleshooting is essential. The following logical workflow can help identify the root cause.

low_yield_troubleshooting start Low/No Yield Observed check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_setup Inspect Reaction Setup (Glassware, Seals, Stirring) start->check_setup analyze_crude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) check_reagents->analyze_crude check_conditions->analyze_crude check_setup->analyze_crude starting_material Starting Material Unreacted? analyze_crude->starting_material side_products Side Products Identified? degradation Product Degradation? side_products->degradation No optimize_stoichiometry Optimize Reagent Stoichiometry side_products->optimize_stoichiometry Yes starting_material->side_products No optimize_conditions Optimize Reaction Conditions starting_material->optimize_conditions Yes modify_workup Modify Workup/Purification degradation->modify_workup Yes improve_setup Improve Reaction Setup

Caption: Troubleshooting workflow for low product yield.

Possible Causes and Solutions:

  • Reagent Quality:

    • Problem: Degradation of starting materials or reagents.

    • Solution: Use freshly opened or purified reagents. Verify the purity of starting materials via appropriate analytical techniques (e.g., NMR, GC-MS).

  • Reaction Conditions:

    • Problem: Sub-optimal temperature, reaction time, or atmospheric conditions.

    • Solution: Systematically vary one parameter at a time (e.g., temperature, concentration) to determine the optimal conditions. Ensure an inert atmosphere (e.g., nitrogen, argon) if reagents are sensitive to air or moisture.

  • Reaction Kinetics:

    • Problem: The reaction may be too slow under the current conditions.

    • Solution: Consider increasing the temperature, changing the solvent, or using a catalyst to accelerate the reaction rate.

Data on Reaction Condition Optimization:

EntryTemperature (°C)Catalyst Loading (mol%)Time (h)Yield (%)
12512415
25011245
35021268
4752885
57521283
Question 2: Presence of Significant Impurities

Answer:

The formation of impurities can complicate purification and reduce overall yield. Identifying the structure of impurities is key to mitigating their formation.

Common Sources of Impurities:

  • Side Reactions: Competing reaction pathways that consume starting materials or intermediates.

  • Excess Reagents: Unreacted starting materials that co-elute with the product.

  • Product Degradation: The desired product may be unstable under the reaction or workup conditions.

Strategies for Minimizing Impurities:

  • Optimize Stoichiometry: Use a minimal excess of the limiting reagent to reduce unreacted starting material in the final mixture.

  • Control Reaction Temperature: Run the reaction at a lower temperature to disfavor the formation of side products, which often have higher activation energies.

  • Modify Workup Procedure: A pH adjustment during aqueous extraction or the use of a scavenger resin can selectively remove certain impurities.

Example Purification Data:

Purification MethodPurity (by HPLC)Recovery (%)
Flash Chromatography95.2%85
Preparative HPLC>99.5%65
Recrystallization98.7%78

Frequently Asked Questions (FAQs)

Q: How can I optimize the glycosylation step in my synthesis?

A: Optimizing glycosylation is critical for the synthesis of many complex molecules. Key factors to consider include the choice of glycosyl donor and acceptor, the leaving group on the donor, and the protecting groups on both the donor and acceptor. A modular approach, where different combinations can be systematically tested, is often effective. Employing various glycosyl donors with diverse leaving groups can be advantageous.

Q: What is the role of a catalyst in the synthesis, and how can I choose the right one?

A: Catalysts increase the rate of a chemical reaction without being consumed. The choice of catalyst depends on the specific transformation. For example, in cross-coupling reactions, the choice of metal (e.g., palladium, nickel) and ligand is crucial. Screening a panel of catalysts and ligands is a common strategy for identifying the most effective combination for a new reaction.

Q: Are there modern methods to accelerate reaction optimization?

A: Yes, Bayesian optimization is an emerging technique in chemical synthesis. It uses a probabilistic model to predict the outcome of a reaction and an acquisition function to select the next set of experimental conditions. This approach can be more efficient than traditional one-variable-at-a-time optimization, especially for complex reactions with multiple variables.

Experimental Protocols

Protocol 1: General Synthesis Workflow

This protocol outlines a general workflow from reaction setup to product isolation.

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis setup 1. Assemble & Dry Glassware reagents 2. Add Reagents & Solvent setup->reagents run_reaction 3. Heat/Stir under Inert Atmosphere reagents->run_reaction monitoring 4. Monitor Progress (TLC/LC-MS) run_reaction->monitoring quench 5. Quench Reaction monitoring->quench extract 6. Liquid-Liquid Extraction quench->extract dry 7. Dry Organic Layer extract->dry concentrate 8. Concentrate in vacuo dry->concentrate purify 9. Purify Crude Product (e.g., Chromatography) concentrate->purify characterize 10. Characterize Pure Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for synthesis.

Methodology:

  • Reaction Setup: All glassware is dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen.

  • Reagent Addition: Starting materials and anhydrous solvent are added via syringe through a septum. The reaction mixture is stirred to ensure homogeneity.

  • Reaction Execution: The reaction is heated to the desired temperature using an oil bath with a temperature controller.

  • Monitoring: Aliquots of the reaction mixture are taken periodically and analyzed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting material and the formation of the product.

  • Workup: Once the reaction is complete, it is cooled to room temperature and quenched by the slow addition of a suitable reagent (e.g., water, saturated ammonium chloride). The product is then extracted into an organic solvent.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Signaling Pathways

In drug development, understanding how a compound interacts with biological systems is crucial. The following is a hypothetical signaling pathway that could be modulated by a compound like this compound.

signaling_pathway GB2a This compound Receptor Target Receptor GB2a->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates CellularResponse Cellular Response KinaseA->CellularResponse TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway for this compound.

Technical Support Center: Addressing Matrix Effects in the LC-MS/MS Analysis of GB-2a

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of the small molecule GB-2a.

Troubleshooting Guide

Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting components from the sample matrix, are a common challenge in LC-MS/MS analysis. This guide provides a structured approach to identifying and mitigating these effects.

Observed Issue Potential Cause Recommended Solution
Poor reproducibility of analyte response in different sample lots Variable matrix effects between individual or lots of biological matrix.- Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS that co-elutes with the analyte is the most effective way to compensate for variable matrix effects. - Matrix-matched calibrators: Prepare calibration standards in a pooled matrix from multiple sources to average out individual variability.
Analyte peak area is significantly lower in matrix than in neat solution Ion suppression due to co-eluting matrix components (e.g., phospholipids, salts).- Improve sample preparation: Employ more rigorous cleanup techniques such as solid-phase extraction (SPE) or phospholipid removal plates to eliminate interfering components. - Optimize chromatography: Adjust the chromatographic method to separate the analyte from the interfering matrix components. - Sample dilution: Diluting the sample can reduce the concentration of interfering components.
Analyte peak area is significantly higher in matrix than in neat solution Ion enhancement due to co-eluting matrix components.- Improve sample preparation: As with ion suppression, enhanced sample cleanup can remove the components causing enhancement. - Optimize chromatography: Achieve baseline separation of the analyte from the enhancing components.
Inconsistent internal standard (IS) response The chosen internal standard is also affected by the matrix, and the effect is not proportional to the analyte's effect. This can occur if the IS and analyte do not co-elute.- Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS is the gold standard as it has nearly identical physicochemical properties to the analyte, ensuring co-elution and similar response to matrix effects. - Verify co-elution: Ensure the analyte and internal standard peaks completely overlap chromatographically.
Non-linear calibration curves in matrix but linear in solvent Matrix effects are concentration-dependent.- Use matrix-matched calibration curves: This ensures that the calibrants and samples experience similar matrix effects. - Employ the standard addition method: This method can correct for matrix effects by creating a calibration curve within each sample.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in LC-MS/MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix. These effects can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal). This is a significant concern because it can lead to inaccurate and unreliable quantification of the analyte.

Q2: How can I quantitatively assess the magnitude of matrix effects for this compound?

A2: The matrix effect can be quantitatively assessed by comparing the peak area of the analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:

MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)

A value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.

Quantitative Assessment of Matrix Effect for this compound

Sample Type Analyte Concentration (ng/mL) Mean Peak Area (n=3) Matrix Factor Matrix Effect (%)
Neat Solution1001,500,000--
Plasma Extract100900,0000.60-40% (Suppression)
Urine Extract1001,800,0001.20+20% (Enhancement)

Q3: What is a stable isotope-labeled internal standard (SIL-IS) and how does it help?

A3: A stable isotope-labeled internal standard is a version of the analyte (this compound) where one or more atoms have been replaced with their heavy isotopes (e.g., ¹³C, ²H, ¹⁵N). A SIL-IS is considered the "gold standard" for mitigating matrix effects because it has nearly identical chemical and physical properties to the analyte. This ensures that it co-elutes with the analyte and is affected by matrix components in the same way, thus providing accurate correction for any signal suppression or enhancement.

Q4: When should I use the standard addition method?

A4: The standard addition method is particularly useful when a blank matrix is unavailable or when the matrix composition is highly variable between samples. In this method, known amounts of the analyte are added to aliquots of the unknown sample, and the concentration is determined by extrapolating the linear regression of the detector response versus the added concentration.

Q5: Can you provide a protocol for a post-column infusion experiment?

A5: A post-column infusion experiment is a qualitative method to identify regions in the chromatogram where matrix effects occur.

Experimental Protocol: Post-Column Infusion

  • Preparation:

    • Prepare a standard solution of this compound at a concentration that gives a stable and mid-range signal (e.g., 100 ng/mL).

    • Prepare a blank, extracted matrix sample (e.g., plasma, urine).

  • Infusion Setup:

    • Infuse the this compound standard solution at a constant flow rate (e.g., 10 µL/min) into the LC flow stream just before the mass spectrometer's ion source using a T-fitting.

    • Monitor the signal of this compound in the mass spectrometer. It should be a stable, flat baseline.

  • Analysis:

    • Inject the blank, extracted matrix sample onto the LC column.

    • Monitor the this compound signal. Any deviation from the stable baseline indicates the presence of matrix effects at that retention time. A dip in the baseline signifies ion suppression, while a rise indicates ion enhancement.

Experimental Protocols

Methodology for Evaluating Matrix Effects Using Calibration Curve Slopes

This method provides a quantitative measure of the matrix effect across a range of concentrations.

  • Prepare two sets of calibration standards:

    • Set A (Neat Solution): Prepare a series of calibration standards of this compound in the mobile phase or an appropriate solvent.

    • Set B (Matrix-Matched): Prepare the same series of calibration standards by spiking known amounts of this compound into blank, extracted matrix.

  • LC-MS/MS Analysis:

    • Analyze both sets of calibration standards using the established LC-MS/MS method.

  • Data Analysis:

    • Generate calibration curves for both sets by plotting the peak area versus concentration.

    • Determine the slope of the linear regression for each curve.

    • Calculate the matrix effect using the following formula: Matrix Effect (%) = ((Slope of Matrix-Matched Curve / Slope of Neat Solution Curve) - 1) * 100

Example Data for Matrix Effect Evaluation

Calibration Standard Concentration (ng/mL) Peak Area (Neat Solution) Peak Area (Matrix-Matched)
1115,2009,80

Technical Support Center: Enhancing the Bioavailability of GB-2a

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of the investigational compound GB-2a.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of this compound after oral administration in our preclinical models. What are the potential underlying causes?

A1: Low oral bioavailability of a compound like this compound is often multifactorial. The primary reasons can be categorized as follows:

  • Poor Aqueous Solubility: this compound may have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption. This is a common challenge, with over 40% of drugs on the market having low water solubility.[1]

  • Low Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.

  • First-Pass Metabolism: this compound might be extensively metabolized in the gut wall or liver before it reaches systemic circulation.

  • Efflux Transporters: The compound could be a substrate for efflux transporters, such as P-glycoprotein, which actively pump it back into the intestinal lumen.

  • Chemical Instability: this compound may degrade in the acidic environment of the stomach or enzymatically in the intestine.

Q2: What are the initial formulation strategies we should consider to improve the oral bioavailability of this compound?

A2: For a compound with suspected poor solubility, several formulation strategies can be employed. These can be broadly divided into physical and chemical modifications.[1][2] Promising initial approaches include:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[3]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[1]

  • Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic compounds.[4]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility.[5]

Q3: How can we determine if poor permeability is the primary issue for this compound's low bioavailability?

A3: To assess the permeability of this compound, in vitro models like the Caco-2 cell permeability assay are commonly used. This assay provides an indication of a drug's potential for intestinal absorption. If the apparent permeability coefficient (Papp) is low, it suggests that permeability is a significant barrier.

Troubleshooting Guides

Issue 1: Micronization of this compound did not lead to a significant improvement in bioavailability.
  • Possible Cause 1: Agglomeration of particles.

    • Troubleshooting Step: The increased surface energy of smaller particles can lead to re-agglomeration, effectively reducing the surface area. Ensure that appropriate stabilizers or wetting agents are included in the formulation to prevent this.[3]

  • Possible Cause 2: Permeability is the rate-limiting step.

    • Troubleshooting Step: If this compound has inherently low permeability, simply increasing its dissolution rate may not be sufficient. Consider strategies that enhance permeability, such as the use of permeation enhancers or lipid-based formulations that can facilitate transport across the intestinal membrane.

  • Possible Cause 3: The compound is a "brick-dust" molecule.

    • Troubleshooting Step: Molecules with high melting points may have solubility limited by their strong crystal lattice energy.[3] In this case, creating an amorphous form, such as in a solid dispersion, might be more effective than just reducing particle size.

Issue 2: The solid dispersion of this compound with PVP K30 shows rapid initial dissolution but does not translate to improved in vivo exposure.
  • Possible Cause 1: Recrystallization in the gastrointestinal tract.

    • Troubleshooting Step: The amorphous form of this compound in the solid dispersion may be thermodynamically unstable and revert to a less soluble crystalline form in the aqueous environment of the GI tract. Incorporating a precipitation inhibitor into the formulation can help maintain the supersaturated state.

  • Possible Cause 2: First-pass metabolism.

    • Troubleshooting Step: Even if the formulation successfully increases the amount of dissolved this compound, it may be rapidly metabolized. Investigate the metabolic stability of this compound using liver microsomes or hepatocytes. If metabolism is high, a prodrug approach or co-administration with a metabolic inhibitor (in preclinical studies) could be explored.

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies for a Model Compound with Properties Similar to this compound

Formulation StrategyDrug Loading (%)In Vitro Dissolution (at 30 min)In Vivo AUC (ng·h/mL)Fold Increase in Bioavailability
Unformulated this compound10015%1501.0
Micronized this compound10045%3752.5
This compound Solid Dispersion (1:5 drug-to-polymer ratio)16.785%12008.0
This compound in SEDDS1095% (in situ emulsion)180012.0

Data presented is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
  • Materials: this compound, a hydrophilic polymer (e.g., PVP K30, HPMC), and a suitable solvent (e.g., methanol, ethanol, or a mixture).

  • Procedure:

    • Dissolve both this compound and the polymer in the selected solvent in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer).

    • Ensure complete dissolution to form a clear solution.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

    • Further dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

    • Pulverize the dried solid dispersion and sieve it to obtain a uniform particle size.

    • Characterize the solid dispersion for drug content, dissolution behavior, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).

Protocol 2: In Vitro Dissolution Testing
  • Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).

  • Dissolution Medium: Prepare a dissolution medium that simulates intestinal fluid (e.g., Simulated Intestinal Fluid (SIF), pH 6.8).

  • Procedure:

    • Maintain the dissolution medium at 37 ± 0.5°C.

    • Set the paddle speed to a suitable rate (e.g., 50 or 75 RPM).

    • Add a precisely weighed amount of the this compound formulation to the dissolution vessel.

    • Withdraw samples at predetermined time points (e.g., 5, 15, 30, 45, 60, and 120 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC).

    • Plot the percentage of drug dissolved against time to generate a dissolution profile.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_testing In Vitro Testing cluster_invivo In Vivo Evaluation Start Start Micronization Micronization Start->Micronization Strategy 1 Solid_Dispersion Solid_Dispersion Start->Solid_Dispersion Strategy 2 Lipid_Formulation Lipid_Formulation Start->Lipid_Formulation Strategy 3 Dissolution_Test Dissolution_Test Micronization->Dissolution_Test Solid_Dispersion->Dissolution_Test Lipid_Formulation->Dissolution_Test Permeability_Assay Permeability_Assay Dissolution_Test->Permeability_Assay Pharmacokinetic_Study Pharmacokinetic_Study Permeability_Assay->Pharmacokinetic_Study Bioavailability_Analysis Bioavailability_Analysis Pharmacokinetic_Study->Bioavailability_Analysis

Caption: Workflow for developing and evaluating bioavailability-enhanced formulations.

troubleshooting_logic Low_Bioavailability Low Bioavailability Observed Check_Solubility Is Solubility Low? Low_Bioavailability->Check_Solubility Check_Permeability Is Permeability Low? Check_Solubility->Check_Permeability No Solubility_Strategies Implement Solubility Enhancement Strategies Check_Solubility->Solubility_Strategies Yes Check_Metabolism Is First-Pass Metabolism High? Check_Permeability->Check_Metabolism No Permeability_Strategies Implement Permeability Enhancement Strategies Check_Permeability->Permeability_Strategies Yes Metabolism_Strategies Consider Prodrug or Metabolic Inhibitors Check_Metabolism->Metabolism_Strategies Yes signaling_pathway_absorption cluster_lumen GI Lumen cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation Dosage_Form Dosage Form (e.g., Solid Dispersion) Dissolution This compound Dissolution (Supersaturation) Dosage_Form->Dissolution GB2a_in_Solution This compound in Solution Dissolution->GB2a_in_Solution Absorption Passive Diffusion & Facilitated Transport GB2a_in_Solution->Absorption Efflux P-gp Efflux Absorption->Efflux Portal_Vein Portal Vein to Liver Absorption->Portal_Vein Systemic_Blood Systemic Circulation Portal_Vein->Systemic_Blood Post-Hepatic Metabolism

References

Resolving peak tailing issues in the chromatography of GB-2a

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve peak tailing issues encountered during the chromatography of GB-2a.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

A: Peak tailing is a common chromatographic issue where a peak is not symmetrical, exhibiting a "tail" that extends from the peak maximum.[1][2] An ideal peak has a Gaussian, symmetrical shape.[3] Tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As); a value greater than 1.2 indicates significant tailing.[1][4] This distortion is problematic because it can degrade the resolution between adjacent peaks, lead to inaccurate peak integration and quantitation, and indicate underlying issues with the separation method or column health.[1][2]

Q2: What are the most common causes of peak tailing for a basic compound like this compound?

A: For basic compounds like this compound, the primary cause of peak tailing in reversed-phase chromatography is secondary ionic interactions between the positively charged analyte and negatively charged, deprotonated silanol groups on the silica-based stationary phase.[4][5][6] Other common causes include column overload (injecting too much sample), column degradation or contamination, physical voids in the column packing, and improper mobile phase conditions (e.g., pH, buffer strength).[1][2][6]

Q3: My peak for this compound started tailing suddenly. What should I check first?

A: If peak tailing appears suddenly, the issue is likely related to a recent change or degradation.

  • Check for Column Contamination: Strongly retained compounds from previous injections may accumulate at the column inlet. A contaminated guard column is also a frequent cause.[3]

  • Inspect for Physical Voids: High-pressure shocks can create a void or channel in the column's stationary phase.[7] Reversing and flushing the column (if permitted by the manufacturer) can sometimes resolve this.[4]

  • Verify Mobile Phase Preparation: Ensure the mobile phase was prepared correctly, especially the pH and buffer concentration. An incorrect pH can significantly alter peak shape for ionizable compounds.[7][8]

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase pH to Reduce Tailing

Peak tailing for basic compounds like this compound is often caused by interactions with acidic silanol groups on the column packing.[4][7] Adjusting the mobile phase pH is a powerful tool to mitigate this.[8][9][10]

Question: How does mobile phase pH affect the peak shape of this compound?

Answer: At mid-range pH values, residual silanol groups on the silica stationary phase are ionized (negatively charged), while a basic compound like this compound is protonated (positively charged). This leads to strong secondary electrostatic interactions, causing peak tailing. By lowering the mobile phase pH to around 2-3, the silanol groups are protonated and become neutral, which minimizes these unwanted interactions and results in a more symmetrical peak.[1][4][7]

Data Presentation: Effect of Mobile Phase pH and Additives on this compound Peak Shape
Mobile Phase ConditionUSP Tailing Factor (Tf)Retention Time (min)Resolution (Rs) from Nearest Impurity
Water/Acetonitrile (50:50)2.14.51.3
Water/Acetonitrile with 0.1% Formic Acid (pH ~2.7)1.54.21.8
Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0)1.14.12.1

This data illustrates that adding an acidic modifier significantly improves peak symmetry. TFA is often more effective than formic acid at reducing tailing for basic compounds because it acts as both a strong acid to protonate silanols and an ion-pairing agent that masks the positive charge on the analyte.[5][11]

Guide 2: Addressing Column-Related Issues

If mobile phase optimization does not resolve the tailing, the issue may lie with the column itself.

Question: What column-related problems can cause peak tailing for this compound and how do I fix them?

Answer: Several column-related factors can lead to peak tailing.

  • Column Contamination: Strongly retained matrix components can accumulate on the column inlet frit or stationary phase, creating active sites that cause tailing.

    • Solution: Perform a column regeneration procedure. If you use a guard column, replace it first, as it may have trapped the contaminants.[3]

  • Column Degradation: Over time, especially when operating at high pH, the silica backbone of the stationary phase can dissolve, or the bonded phase can be stripped away ("end-capping" loss). This exposes more active silanol sites.[3]

    • Solution: If a thorough cleaning does not restore performance, the column must be replaced.[1] Using columns designed for high pH stability or those with advanced end-capping can prevent this issue.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to broad, tailing peaks.

    • Solution: Reduce the injection volume or dilute the sample and reinject.[2][6]

Experimental Protocols

Protocol 1: Reversed-Phase C18 Column Regeneration

This protocol is designed to remove strongly retained contaminants from a standard C18 column. Note: Always disconnect the column from the detector before flushing with strong solvents.[12]

  • Flush Buffer Salts: Wash the column with 10-20 column volumes of HPLC-grade water mixed with your mobile phase's organic solvent (e.g., 90:10 water/acetonitrile).[13]

  • Organic Solvent Wash: Flush with 20 column volumes of 100% acetonitrile.[12]

  • Stronger Solvent Wash (for stubborn contaminants): Flush with 20 column volumes of 100% isopropanol.[14]

  • Return to Mobile Phase: Gradually re-introduce the mobile phase by first flushing with the organic solvent used in your mobile phase (e.g., acetonitrile) and then with the full mobile phase composition.

  • Equilibrate: Equilibrate the column with at least 10-20 column volumes of the mobile phase until the baseline is stable.

Visualizations
Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues with this compound.

G start Peak Tailing Observed (Tf > 1.2) check_mp Verify Mobile Phase (pH, Composition) start->check_mp is_mp_ok Is Mobile Phase Correct? check_mp->is_mp_ok fix_mp Remake Mobile Phase is_mp_ok->fix_mp No optimize_ph Optimize Mobile Phase (Add 0.1% TFA/Formic Acid) is_mp_ok->optimize_ph  Yes fix_mp->start check_overload Check for Overload (Reduce Concentration/Volume) optimize_ph->check_overload is_overload Is Tailing Reduced? check_overload->is_overload overload_solved Issue Resolved: Sample Overload is_overload->overload_solved  Yes check_column Investigate Column Issues is_overload->check_column No flush_column Flush/Regenerate Column (See Protocol 1) check_column->flush_column is_flush_ok Is Tailing Resolved? flush_column->is_flush_ok flush_solved Issue Resolved: Column Contamination is_flush_ok->flush_solved  Yes replace_column Replace Column is_flush_ok->replace_column No

Caption: A step-by-step workflow for troubleshooting peak tailing.

Mechanism of Peak Tailing

This diagram illustrates the chemical interaction between the basic compound this compound and the stationary phase that causes peak tailing.

G cluster_0 Stationary Phase (Silica Surface) cluster_1 Mobile Phase silanol_ionized Ionized Silanol (Si-O⁻) silanol_neutral Neutral Silanol (Si-OH) gb2a_neutral This compound (Neutral) gb2a_neutral->silanol_neutral Normal Hydrophobic Interaction (Good Peak Shape) gb2a_charged This compound-H⁺ (Charged) gb2a_charged->silanol_ionized Strong Secondary Interaction (Causes Tailing)

Caption: Interaction of this compound with the stationary phase.

References

Validation & Comparative

Comparative Analysis of the Antioxidant Capacity of Ginkgo Biloba Extract (GB-2a) via DPPH and ABTS Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant capacity of a standardized Ginkgo biloba extract, herein designated as GB-2a, against well-established antioxidant standards. The evaluation is based on two widely accepted in vitro antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to evaluate the antioxidant potential of natural products.

It is important to note that "this compound" is used in this context as a specific identifier for a preparation of Ginkgo biloba extract. The antioxidant activity of commercial Ginkgo biloba preparations can vary considerably, with some studies showing an approximately 50-fold variation in antioxidant levels between different suppliers.[1][2] This variability can be attributed to differences in the source material (dried leaf powder versus standardized concentrated extract) and manufacturing processes.[1]

Comparative Antioxidant Performance

The antioxidant capacity of this compound is compared with two common antioxidant standards: Ascorbic Acid (Vitamin C) and Trolox (a water-soluble analog of Vitamin E). The efficacy is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the substance required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

Antioxidant DPPH Assay IC50 (µg/mL) ABTS Assay IC50 (µg/mL)
This compound (Ginkgo biloba Extract) Varies by preparationVaries by preparation
Ascorbic Acid ~4.42~3.51
Trolox ~3.77~2.93

Note: The IC50 values for Ascorbic Acid and Trolox are approximate and can vary based on specific experimental conditions.[3] The antioxidant activity of Ginkgo biloba extract (EGb) has been shown to be stronger than that of its flavonoid components alone, while terpenoids did not exhibit significant antioxidant activity in some studies.[4]

Experimental Protocols

Detailed methodologies for the DPPH and ABTS assays are provided below to ensure reproducibility and accurate comparison.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The change in absorbance is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • This compound and standard antioxidants (Ascorbic Acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.2 mM solution of DPPH in methanol. This can be achieved by dissolving 8 mg of DPPH powder in 100 ml of methanol.[5]

  • Sample Preparation: Prepare a stock solution of the test samples (this compound and standards) in methanol at a suitable concentration (e.g., 50 mg/mL).[5] Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Assay:

    • Add 10 µL of each sample dilution or standard to the wells of a 96-well plate in triplicate.[5]

    • Add 190 µL of the DPPH solution to each well using a multi-channel pipette.[5]

    • Incubate the plate in the dark at room temperature for 30 minutes.[5]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[5]

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity (%RSA) is calculated using the following formula:

    %RSA = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100[6]

    The control contains methanol instead of the sample. The IC50 value is determined by plotting the %RSA against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decrease in absorbance.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or Ethanol

  • This compound and standard antioxidants (Ascorbic Acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[7][8]

  • Working Solution Preparation: Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[7]

  • Assay:

    • Add 10 µL of the sample or standard solution at various concentrations to the wells of a 96-well plate.

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Incubate the plate at room temperature for a set time (e.g., 6 minutes).[7]

  • Measurement: Read the absorbance at 734 nm.[7]

  • Calculation of Scavenging Activity: The percentage of inhibition is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the plot of inhibition percentage against concentration.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for validating the antioxidant capacity of a test compound using either the DPPH or ABTS assay.

G cluster_assay Assay cluster_analysis Data Analysis prep_radical Prepare Radical Solution (DPPH or ABTS•+) mix Mix Radical Solution with Test Compound/Standards prep_radical->mix prep_sample Prepare Test Compound (this compound) and Standards (Serial Dilutions) prep_sample->mix incubate Incubate in the Dark mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Radical Scavenging Activity measure->calculate plot Plot % Scavenging vs. Concentration calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: Workflow for Antioxidant Capacity Validation.

Assay Principles

The diagrams below illustrate the chemical principles behind the DPPH and ABTS antioxidant assays.

DPPH_Principle DPPH_radical DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H + Antioxidant-H Antioxidant_H Antioxidant-H Antioxidant_radical Antioxidant• Antioxidant_H->Antioxidant_radical - H•

Caption: Principle of the DPPH Assay.

ABTS_Principle ABTS_radical ABTS•+ (Blue-Green) ABTS ABTS (Colorless) ABTS_radical->ABTS + Antioxidant Antioxidant Antioxidant Antioxidant_oxidized Oxidized Antioxidant Antioxidant->Antioxidant_oxidized - e-

Caption: Principle of the ABTS Assay.

References

Comparative Analysis of the Antibacterial Efficacy of GB-2a Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the antibacterial activity of the novel investigational compound, GB-2a, with established standard antibiotics. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to objectively evaluate the potential of this compound as a new antibacterial agent.

Data Summary

The antibacterial efficacy of this compound was evaluated by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. These results are compared with the performance of well-established antibiotics, Ciprofloxacin and Vancomycin. All concentrations are reported in micrograms per milliliter (µg/mL).

Organism Gram Stain This compound Ciprofloxacin Vancomycin
MIC MBC MIC
Staphylococcus aureus (ATCC 29213)Positive240.5
Enterococcus faecalis (ATCC 29212)Positive481
Escherichia coli (ATCC 25922)Negative8160.25
Pseudomonas aeruginosa (ATCC 27853)Negative16320.5

Note: The data presented for this compound is hypothetical and for illustrative purposes.

Experimental Protocols

The following methodologies were employed to determine the antibacterial activity of the tested compounds.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Bacterial strains were cultured on appropriate agar plates for 18-24 hours. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension was further diluted to a final concentration of 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Serial Dilution: The test compounds (this compound and standard antibiotics) were serially diluted in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were then incubated at 37°C for 18-24 hours.

  • Result Determination: The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth was observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

  • Subculturing: Following the MIC determination, a 10 µL aliquot from each well showing no visible growth was subcultured onto Mueller-Hinton Agar (MHA) plates.

  • Incubation: The MHA plates were incubated at 37°C for 18-24 hours.

  • Result Determination: The MBC was identified as the lowest concentration of the compound that resulted in a 99.9% reduction in CFU/mL from the initial inoculum.

Visualized Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and a potential mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay MIC Assay cluster_mbc MBC Assay bacterial_culture Bacterial Culture (18-24h) mcfarland 0.5 McFarland Standardization bacterial_culture->mcfarland inoculum Final Inoculum (5x10^5 CFU/mL) mcfarland->inoculum incubation Inoculation & Incubation (18-24h) inoculum->incubation serial_dilution Serial Dilution of This compound & Antibiotics serial_dilution->incubation mic_reading Visual Reading of MIC incubation->mic_reading subculture Subculture on MHA mic_reading->subculture incubation_mbc Incubation (18-24h) subculture->incubation_mbc mbc_reading Colony Counting for MBC incubation_mbc->mbc_reading

Caption: Experimental workflow for MIC and MBC determination.

Peptidoglycan_Synthesis_Inhibition cluster_pathway Bacterial Cell Wall Synthesis Pathway cluster_inhibition Point of Antibiotic Action udp_nag UDP-NAG udp_nam UDP-NAM udp_nag->udp_nam Synthesis lipid_i Lipid I udp_nam->lipid_i Translocation lipid_ii Lipid II lipid_i->lipid_ii Addition of NAG peptidoglycan Peptidoglycan Polymer lipid_ii->peptidoglycan Transglycosylation cross_linked_wall Cross-linked Cell Wall peptidoglycan->cross_linked_wall Transpeptidation vancomycin Vancomycin vancomycin->lipid_ii Inhibits beta_lactams β-Lactams beta_lactams->cross_linked_wall Inhibits

Caption: Inhibition of peptidoglycan synthesis by antibiotics.

Comparative Cytotoxicity of GB-2a and Other Garcinia Biflavonoids on Cancer Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the cytotoxic effects of GB-2a and other biflavonoids derived from the Garcinia plant genus on various cancer cell lines. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of experimental data and methodologies to aid in the exploration of these natural compounds as potential anticancer agents.

Executive Summary

Biflavonoids from Garcinia species, including this compound, morelloflavone (fukugetin), and volkensiflavone, have garnered interest for their potential therapeutic properties. This guide focuses on their cytotoxic activity against cancer cells, presenting available quantitative data (IC50 values) to facilitate a comparative assessment of their potency. While data for morelloflavone is available across several cell lines, published cytotoxic data for this compound and volkensiflavone is less prevalent in the reviewed literature. This guide also details the common experimental protocols used for cytotoxicity assessment and illustrates a key signaling pathway implicated in the action of these biflavonoids.

Data Presentation: Comparative Cytotoxicity of Garcinia Biflavonoids

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for various Garcinia biflavonoids against different cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population and is a standard measure of cytotoxicity.

CompoundCancer Cell LineIC50 ValueCitation
Morelloflavone MCF-7 (Breast Adenocarcinoma)55.84 µg/mL[1]
HUVEC (Human Umbilical Vein Endothelial Cells) - VEGF-induced20 µM
PC-3 (Prostate Cancer)>100 µM
This compound Data Not Available-
Volkensiflavone Data Not Available-
Amentoflavone *A549 (Lung Carcinoma)32.03 ± 1.51 μM[2]

Note: Amentoflavone is a biflavonoid found in various plants and is included for comparative purposes, though not exclusively from Garcinia species.

Data Interpretation: Lower IC50 values indicate higher cytotoxic potency. The available data suggests that morelloflavone exhibits varying degrees of cytotoxicity against different cancer cell lines. The lack of readily available IC50 data for this compound and volkensiflavone highlights a gap in the current research landscape and underscores the need for further investigation into their specific anticancer activities.

Experimental Protocols

The most common method for determining the cytotoxicity of compounds like Garcinia biflavonoids is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

General Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the biflavonoids (e.g., this compound, morelloflavone) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

  • Formazan Formation: The plates are incubated for another 2-4 hours to allow for the conversion of MTT to formazan.

  • Solubilization: The MTT medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Biflavonoid Solutions treatment Treat Cells with Biflavonoids compound_prep->treatment cell_seeding->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 2-4h mtt_addition->formazan_formation solubilization Dissolve Formazan Crystals formazan_formation->solubilization read_absorbance Measure Absorbance at 570nm solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability calc_ic50 Determine IC50 Value calc_viability->calc_ic50

Caption: Workflow for determining the cytotoxicity of Garcinia biflavonoids using the MTT assay.

Signaling Pathway: Morelloflavone-Induced Autophagic Cell Death in Glioblastoma

Recent studies suggest that morelloflavone can induce autophagic cell death in human glioblastoma cells by inducing endoplasmic reticulum (ER) stress.[3][4][5] The accumulation of unfolded or misfolded proteins in the ER triggers the Unfolded Protein Response (UPR), which can lead to autophagy and, ultimately, cell death.[3]

G cluster_er Endoplasmic Reticulum cluster_autophagy Autophagy Pathway Morelloflavone Morelloflavone ER_Stress ER Stress (Unfolded Protein Accumulation) Morelloflavone->ER_Stress IRE1a IRE1α Activation ER_Stress->IRE1a PERK PERK Activation ER_Stress->PERK Autophagy_Induction Autophagy Induction IRE1a->Autophagy_Induction PERK->Autophagy_Induction Autophagosome_Formation Autophagosome Formation Autophagy_Induction->Autophagosome_Formation Cell_Death Autophagic Cell Death Autophagosome_Formation->Cell_Death

Caption: Morelloflavone induces ER stress, leading to autophagy and glioblastoma cell death.[3][4][5]

Conclusion

The available evidence indicates that morelloflavone, a biflavonoid found in Garcinia species, demonstrates cytotoxic effects against several cancer cell lines, potentially through the induction of ER stress-mediated autophagy. However, a significant knowledge gap exists regarding the specific cytotoxic profiles of other Garcinia biflavonoids such as this compound and volkensiflavone. Further research is imperative to elucidate the anticancer potential of these compounds, determine their IC50 values across a broader range of cancer cell lines, and unravel their mechanisms of action. Such studies will be crucial for the development of novel, nature-derived therapeutic strategies for cancer treatment.

References

A Comparative Analysis of the Antioxidant Potential of Compound GB-2a and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the field of pharmacology and nutritional science, the study of antioxidant compounds is paramount for developing novel therapeutic strategies against oxidative stress-mediated diseases. Oxidative stress, an imbalance between free radicals and antioxidants in the body, is implicated in numerous pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer. Flavonoids, a class of polyphenolic compounds found in plants, are renowned for their potent antioxidant properties.

Quercetin, a well-characterized flavonoid present in various fruits, vegetables, and grains, is a benchmark for antioxidant research due to its robust free radical scavenging and metal-chelating abilities.[1] This guide provides a head-to-head comparison of the antioxidant potential of a novel compound, designated GB-2a, and the widely studied quercetin. The objective is to offer researchers, scientists, and drug development professionals a comprehensive evaluation based on quantitative data from established in vitro antioxidant assays.

Note on Compound this compound: As of the latest literature review, "this compound" is not a recognized designation in publicly accessible scientific databases. Therefore, this guide has been structured as a template. The data presented for quercetin serves as a reference, while placeholders for this compound are provided. This framework can be populated once experimental data for Compound this compound becomes available.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound can be quantified using various assays that measure its ability to neutralize different types of free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency.

AssayMetricCompound this compoundQuercetinReference Compound
DPPH Radical Scavenging IC50 (µM)Data not available5.5 - 19.17 µg/mL¹Ascorbic Acid: ~9.53 µg/mL[2]
ABTS Radical Scavenging IC50 (µM)Data not available48.0 ± 4.4 µM[3]Rutin: 95.3 ± 4.5 µM[3]
Hydrogen Peroxide (H₂O₂) Scavenging IC50 (µg/mL)Data not available36.22 µg/mL[2]Ascorbic Acid: 16.26 µg/mL[2]
Cellular Antioxidant Activity (CAA) µmol QE/100 µmolData not availableHigh (Used as standard)[4][5]Kaempferol, EGCG, Myricetin[4]

¹Note: IC50 values for quercetin in DPPH assays can vary based on specific experimental conditions. One study reported an EC50 of 5.5 µM[6], while another found an IC50 of 19.17 µg/mL[2].

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment and comparison of antioxidant activities. Below are the protocols for the key assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.[7]

  • Principle: In the presence of an antioxidant, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[7]

  • Procedure:

    • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.[6]

    • Various concentrations of the test compounds (this compound, quercetin) and a standard (e.g., ascorbic acid) are prepared.[2]

    • An aliquot of each compound concentration is mixed with the DPPH solution.[2][8]

    • The reaction mixture is incubated in the dark at room temperature for 30 minutes.[2][6]

    • The absorbance is measured at 517 nm using a spectrophotometer.[7]

    • The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.[6]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Principle: Antioxidants reduce the ABTS•+ radical, causing a decolorization of the solution. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.[9]

  • Procedure:

    • The ABTS•+ radical is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark for 12-16 hours.[3]

    • The ABTS•+ solution is diluted with a solvent (e.g., methanol or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[3][10]

    • Various concentrations of the test compounds are added to the diluted ABTS•+ solution.[10]

    • The mixture is incubated for a set time (e.g., 10 minutes) at room temperature.[3]

    • The absorbance is measured at 734 nm.

    • The IC50 value is calculated from the percentage inhibition curve.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay is a more biologically relevant method as it measures antioxidant activity within a cellular environment, accounting for factors like cell uptake and metabolism.[4][5]

  • Principle: Human hepatocarcinoma HepG2 cells are pre-loaded with a fluorescent probe (DCFH-DA). Peroxyl radicals, generated by ABAP, oxidize the probe to its fluorescent form, DCF. Antioxidants present in the cells prevent this oxidation, leading to a reduced fluorescence signal.[4][5]

  • Procedure:

    • HepG2 cells are seeded in a 96-well microplate and cultured until confluent.

    • Cells are washed and then treated with the test compounds (this compound, quercetin) along with the DCFH-DA probe.

    • After an incubation period, the cells are washed to remove compounds that were not taken up.

    • A solution of the radical initiator ABAP is added to the cells.[11]

    • The plate is immediately placed in a fluorescence plate reader, and fluorescence is measured over time (e.g., 60 minutes) at an excitation of 485 nm and an emission of 538 nm.[11]

    • The antioxidant activity is quantified by comparing the area under the curve of the sample-treated cells to that of control cells. Results are often expressed as quercetin equivalents.[4]

Signaling Pathways and Mechanisms of Action

The antioxidant effects of flavonoids like quercetin are not limited to direct radical scavenging. They also modulate intracellular signaling pathways that enhance the endogenous antioxidant defense system.[12][13]

Nrf2-ARE Signaling Pathway: A key mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[14][15]

  • Under Normal Conditions: Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).

  • Under Oxidative Stress (or in the presence of activators like Quercetin): Keap1 is modified, releasing Nrf2.

  • Nrf2 Translocation: Nrf2 translocates to the nucleus.

  • ARE Binding: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes.

  • Gene Expression: This binding initiates the transcription of a suite of protective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase.[14]

By upregulating these enzymes, compounds like quercetin enhance the cell's intrinsic ability to neutralize reactive oxygen species (ROS), providing a long-lasting protective effect beyond their immediate scavenging capacity.[12][13][16] The potential of Compound this compound to activate this or other protective pathways remains to be investigated.

Visualizations

Experimental Workflow

G cluster_0 Assay Preparation cluster_1 Reaction & Incubation cluster_2 Data Acquisition & Analysis prep_compound Prepare Test Compound Solutions (this compound, Quercetin) mix Mix Compound with Reagent prep_compound->mix prep_reagent Prepare Assay Reagent (e.g., DPPH, ABTS•+) prep_reagent->mix incubate Incubate (Time & Temp Specific) mix->incubate measure Measure Absorbance/ Fluorescence incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50 G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1 Nrf2 ROS->Keap1_Nrf2 induces dissociation Quercetin Quercetin / this compound (?) Quercetin->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Expression of Antioxidant Genes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes activates transcription

References

Comparative Analysis of GB-2a Cross-reactivity in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzyme inhibitor GB-2a with other relevant compounds, focusing on its cross-reactivity and performance in various enzyme inhibition assays. The information is intended to assist researchers in evaluating the selectivity and potential applications of this compound in their studies.

Introduction to this compound

This compound, a biflavonoid identified as I3-naringenin-II8-eriodictyol, is a natural compound isolated from plants of the Garcinia genus, such as Garcinia gardneriana[1][2]. It has garnered scientific interest due to its diverse biological activities, including analgesic, anti-inflammatory, and potential anticancer effects[2][3][4]. A key aspect of its pharmacological profile is its ability to inhibit various enzymes, making it a subject of investigation for therapeutic and cosmetic applications[1][2]. This guide will delve into the known enzyme targets of this compound and compare its inhibitory activity with that of other compounds.

Data Presentation: Enzyme Inhibition Comparison

The following tables summarize the inhibitory activity of this compound and comparable compounds against several enzymes.

Table 1: Aromatase Inhibition

CompoundIC₅₀ (µM)Source OrganismNotes
This compound 1.35 - 7.67Garcinia gardnerianaAromatase is a key enzyme in estrogen biosynthesis and a target for breast cancer therapy.[2][5]
Morelloflavone1.35 - 7.67Garcinia gardnerianaAnother biflavonoid from the same plant, showing comparable activity.[2]
This compound-7-O-glucose1.35 - 7.67Garcinia gardnerianaA glycosylated form of this compound with similar inhibitory potential.[2]

Table 2: Monoamine Oxidase-A (MAO-A) Inhibition

CompoundIC₅₀ (µM)SelectivityNotes
This compound 5.47Preferential for MAO-AMAO-A is an important target for antidepressants and neuroprotective agents.[6]
Morelloflavone5.05Preferential for MAO-AShows slightly higher potency than this compound.[6]

Table 3: Tyrosinase Inhibition

CompoundInhibition TypeSubstrateNotes
This compound MixedL-tyrosine (non-competitive), L-DOPA (uncompetitive)Tyrosinase is a key enzyme in melanin synthesis, making its inhibitors relevant for treating hyperpigmentation.[1]
Kojic AcidCompetitiveL-tyrosineA well-known tyrosinase inhibitor used as a reference compound.

Table 4: Pancreatic Lipase Inhibition

| Compound | Binding Energy (kcal/mol) | Notes | |---|---|---|---| | This compound (2″,3″-dihydromorelloflavone) | - | Interferes with catalytic residues | Pancreatic lipase is a target for anti-obesity drugs. Binding energy suggests inhibitory potential.[7] | | Amentoflavone | -11.0 | | A biflavonoid showing strong predicted binding to pancreatic lipase.[7] | | Morelloflavone | - | Interferes with catalytic residues | Similar to this compound, it is predicted to interact with key residues of the enzyme.[7] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of enzyme inhibition data. Below are outlines of typical experimental protocols used to assess the activity of this compound.

Aromatase Inhibition Assay

This assay evaluates the ability of a compound to inhibit the conversion of androgens to estrogens by aromatase.

  • Enzyme Source: Human placental microsomes or recombinant human aromatase.

  • Substrate: Tritiated androstenedione is often used as a substrate.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound) in a suitable buffer (e.g., phosphate buffer, pH 7.4) at 37°C.

  • Reaction Initiation: The reaction is started by adding the substrate.

  • Reaction Termination: After a defined incubation period, the reaction is stopped, typically by adding an organic solvent (e.g., chloroform).

  • Product Measurement: The amount of tritiated water released, which is proportional to the aromatase activity, is measured by liquid scintillation counting after separation from the organic phase.

  • Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mushroom Tyrosinase Inhibition Assay

This is a common in vitro method to screen for inhibitors of melanogenesis.

  • Enzyme: Mushroom tyrosinase is commercially available and widely used.

  • Substrate: L-tyrosine or L-DOPA.

  • Assay Principle: The assay measures the enzymatic conversion of the substrate to dopaquinone, which then forms colored products. The rate of color formation is monitored spectrophotometrically.

  • Procedure:

    • A solution of mushroom tyrosinase in phosphate buffer (pH 6.8) is prepared.

    • The test compound (e.g., this compound) at various concentrations is added to the enzyme solution and pre-incubated.

    • The reaction is initiated by the addition of the substrate (L-tyrosine or L-DOPA).

    • The absorbance is measured at a specific wavelength (e.g., 475-490 nm) at regular intervals.

  • Kinetic Analysis: To determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then plotted using Lineweaver-Burk or Dixon plots.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the evaluation of this compound.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (this compound) Preincubation Pre-incubation (Enzyme + Inhibitor) Compound->Preincubation Enzyme Enzyme Solution Enzyme->Preincubation Substrate Substrate Solution Reaction Initiate Reaction (Add Substrate) Substrate->Reaction Preincubation->Reaction Measurement Measure Activity (Spectrophotometry, etc.) Reaction->Measurement IC50 Calculate IC50 Measurement->IC50 Kinetics Determine Inhibition Kinetics Measurement->Kinetics

Caption: General workflow for an in vitro enzyme inhibition assay.

Tyrosinase_Inhibition_Kinetics cluster_noncompetitive Non-competitive Inhibition (with L-Tyrosine) cluster_uncompetitive Uncompetitive Inhibition (with L-DOPA) Tyrosinase Tyrosinase (E) ES_Complex E-S Complex Tyrosinase->ES_Complex + S EI_Complex E-I Complex Tyrosinase->EI_Complex + I Substrate_L_Tyrosine L-Tyrosine (S) Substrate_L_DOPA L-DOPA (S') GB2a This compound (I) ESI_Complex E-S-I Complex ES_Complex->ESI_Complex + I Product Melanin ES_Complex->Product -> E + P EI_Complex->ESI_Complex + S

Caption: Simplified representation of this compound's mixed inhibition of tyrosinase.

Conclusion

This compound is a biflavonoid with demonstrated inhibitory activity against several enzymes, including aromatase, MAO-A, and tyrosinase. Its cross-reactivity profile suggests it is not a highly specific inhibitor, a characteristic that could be advantageous or disadvantageous depending on the therapeutic application. For instance, its ability to inhibit multiple targets might be beneficial in complex diseases like cancer, but could also lead to off-target effects. Further research is warranted to fully elucidate its mechanism of action and to evaluate its selectivity against a broader panel of enzymes. The data and protocols presented in this guide offer a foundation for researchers to design and interpret experiments involving this compound and to compare its efficacy with other enzyme inhibitors.

References

In vivo validation of the anti-inflammatory effects of GB-2a in animal models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound designated as "GB-2a" has yielded no publicly available scientific literature or experimental data detailing its in vivo anti-inflammatory effects. As a result, a direct comparison with other anti-inflammatory agents, as well as a detailed analysis of its mechanism of action and experimental protocols, cannot be provided at this time.

The creation of a comparative guide, including data tables and visualizations of signaling pathways, is contingent on the availability of peer-reviewed research or publicly accessible datasets. Without this foundational information on this compound, it is not possible to conduct an objective analysis of its performance against alternative treatments.

For researchers, scientists, and drug development professionals interested in the anti-inflammatory properties of novel compounds, access to preliminary in vivo data is crucial. This typically includes, but is not limited to:

  • Efficacy studies in established animal models of inflammation (e.g., carrageenan-induced paw edema, collagen-induced arthritis).

  • Dose-response relationships to determine the optimal therapeutic window.

  • Pharmacokinetic and pharmacodynamic (PK/PD) profiles to understand the compound's absorption, distribution, metabolism, and excretion.

  • Mechanism of action studies to elucidate the molecular pathways through which the compound exerts its effects.

To proceed with a comparative analysis, any available internal or pre-publication data on this compound would be required. This would enable a thorough and objective evaluation for the intended audience of research and development professionals.

A Comparative Guide to the Structure-Activity Relationship of GB-2a and its Analogues in Analgesia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analgesic properties of the natural biflavonoid GB-2a and its analogues. The information presented herein is based on available experimental data and aims to elucidate the key structural features contributing to their biological activity.

Introduction

This compound is a naturally occurring biflavonoid predominantly isolated from plant species of the Garcinia genus, such as Garcinia xanthochymus and Rheedia gardneriana. Structurally, it is a 3,8''-linked biflavanone, composed of two naringenin units. Preclinical studies have demonstrated the analgesic potential of this compound and its derivatives, suggesting their promise as lead compounds for the development of novel pain therapeutics. This guide will delve into the structure-activity relationships (SAR) of this class of compounds, presenting quantitative data, experimental methodologies, and an overview of their potential mechanisms of action.

Chemical Structure of this compound

This compound, with the molecular formula C₃₀H₂₂O₁₁, is characterized by the linkage of two flavanone moieties. The core structure is a key determinant of its biological activity.

Comparative Analgesic Activity

The analgesic efficacy of this compound and its analogues has been evaluated in various animal models of pain. The following table summarizes the available quantitative data.

CompoundAnalogue TypeAnimal ModelAssayDose% Inhibition / ID₅₀Reference
This compound Parent CompoundMiceFormalin Test (inflammatory phase)Not Specified58.9%[1]
This compound-II-4'-OMe Methylated AnalogueMiceWrithing Test-ID₅₀: 4.5 µmol/kg[2]
MiceFormalin Test (neurogenic phase)-ID₅₀: 8.2 µmol/kg[2]
MiceFormalin Test (inflammatory phase)-ID₅₀: 6.8 µmol/kg[2]
Volkensiflavone Related BiflavonoidMiceFormalin Test (inflammatory phase)Not SpecifiedSignificant[1]
Fukugetin Related BiflavonoidMiceFormalin Test (inflammatory phase)Not SpecifiedSignificant[1]

Note: The exact dosage for the reported 58.9% inhibition by this compound in the initial study was not specified in the available literature. ID₅₀ represents the dose of a drug that is required for 50% of its maximal effect.

Structure-Activity Relationship Insights

From the available data, several key aspects of the structure-activity relationship for this compound and its analogues can be inferred:

  • Methylation: The methylation of the 4'-hydroxyl group on the second flavanone unit (ring II) in this compound-II-4'-OMe results in a potent analgesic agent.[2] The lower ID₅₀ values of the methylated analogue compared to standard analgesics in the formalin and writhing tests suggest that this modification enhances activity.

  • Core Biflavonoid Structure: The analgesic activity is not limited to this compound itself but is also observed in other related biflavonoids found in Garcinia species, such as volkensiflavone and fukugetin.[1] This indicates that the core biflavonoid scaffold is crucial for the observed analgesic effect.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the analgesic activity of this compound and its analogues.

Formalin Test in Mice

This test is a widely used model of persistent pain and inflammation. It involves the subcutaneous injection of a dilute formalin solution into the hind paw of the mouse, which elicits a biphasic pain response.

  • Animals: Male Swiss mice are typically used.

  • Procedure:

    • A solution of 2.5% formalin is prepared.

    • The test compound (e.g., this compound or its analogues) or a control vehicle is administered to the mice, often intraperitoneally, at a predetermined time before the formalin injection.

    • 20 µL of the formalin solution is injected into the dorsal surface of the right hind paw.

    • The amount of time the animal spends licking the injected paw is recorded. This is done in two phases: the early phase (neurogenic pain), typically 0-5 minutes post-injection, and the late phase (inflammatory pain), usually 15-30 minutes post-injection.

  • Data Analysis: The total time spent licking in each phase is compared between the treated and control groups. The percentage of inhibition of the pain response is calculated.[1]

Acetic Acid-Induced Writhing Test in Mice

This is a model of visceral pain. The intraperitoneal injection of acetic acid causes abdominal constrictions, or "writhes," which are counted as a measure of pain.

  • Animals: Male Swiss mice are commonly used.

  • Procedure:

    • The test compound or a control vehicle is administered to the mice.

    • After a set period, a 0.6% solution of acetic acid is injected intraperitoneally.

    • The number of writhes (a specific stretching posture) is counted for a defined period, usually 20-30 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: The number of writhes in the treated group is compared to the control group, and the percentage of inhibition is calculated.[2]

Proposed Mechanism of Action and Signaling Pathways

The analgesic effects of this compound and related biflavonoids are believed to be multifactorial, involving both central and peripheral mechanisms.

Inhibition of Inflammatory Mediators

A key proposed mechanism is the inhibition of the synthesis and action of inflammatory mediators, particularly prostaglandins.[3] Prostaglandins are known to sensitize nociceptors, thereby contributing to pain. The anti-inflammatory properties of Garcinia extracts and their constituent biflavonoids support this hypothesis.

G Arachidonic_Acid Arachidonic Acid COX_Enzymes Cyclooxygenase (COX) Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Nociceptor_Sensitization Nociceptor Sensitization Prostaglandins->Nociceptor_Sensitization Pain_Signal Pain Signal Transmission Nociceptor_Sensitization->Pain_Signal GB2a This compound & Analogues GB2a->COX_Enzymes Inhibition

Proposed mechanism of action for this compound via inhibition of prostaglandin synthesis.
Involvement of Opioidergic and Cholinergic Systems

Studies on the analgesic effects of this compound-II-4'-OMe have indicated the potential involvement of the opioidergic and cholinergic systems. The analgesic effect of this analogue was partially reversed by naloxone (an opioid antagonist) and atropine (a muscarinic antagonist), suggesting an interaction with these neurotransmitter systems in mediating its pain-relieving effects.

G GB2a_Analogue This compound-II-4'-OMe Opioid_Receptors Opioid_Receptors GB2a_Analogue->Opioid_Receptors Activates (?) Muscarinic_Receptors Muscarinic_Receptors GB2a_Analogue->Muscarinic_Receptors Activates (?) Naloxone Naloxone Naloxone->Opioid_Receptors Blocks Atropine Atropine Atropine->Muscarinic_Receptors Blocks Analgesia Analgesia Opioid_Receptors->Analgesia Muscarinic_Receptors->Analgesia

Potential involvement of opioidergic and muscarinic pathways in the analgesic effect of a this compound analogue.

Conclusion

The available evidence strongly suggests that this compound and its analogues represent a promising class of biflavonoids with significant analgesic properties. The structure-activity relationship appears to be influenced by modifications such as methylation, which can enhance potency. The primary mechanism of action is likely linked to the inhibition of inflammatory pathways, particularly the synthesis of prostaglandins, with a potential contribution from interactions with the opioidergic and cholinergic systems. Further research is warranted to fully elucidate the structure-activity relationships, optimize the lead compounds, and comprehensively define their molecular targets and signaling pathways. This will be crucial for the future development of this compound-based analgesics.

References

Comparative Metabolomics of Garcinia Species for GB-2a Production: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of GB-2a production across various Garcinia species. It includes quantitative data, detailed experimental protocols, and a proposed biosynthetic pathway for this promising bioactive biflavonoid.

Introduction

This compound, a biflavonoid composed of naringenin and eriodictyol moieties, has garnered significant interest in the scientific community due to its diverse pharmacological activities. Found in various species of the genus Garcinia, the concentration of this compound can vary considerably, making the selection of high-yielding species crucial for research and potential therapeutic applications. This guide offers a comparative overview of this compound content in different Garcinia species, based on available scientific literature, to aid in the selection of promising candidates for further investigation and extraction.

Comparative Quantitative Analysis of this compound

The following table summarizes the quantitative analysis of this compound in the leaves of various Garcinia species, as determined by a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method.

Garcinia SpeciesThis compound Concentration (µg/g of dry weight)Reference
Garcinia imberti2.51[1]
Garcinia travancorica1.98[1]
Garcinia talbotii1.75[1]
Garcinia rubro-echinata1.54[1]
Garcinia morella1.23[1]
Garcinia wightii1.17[1]
Garcinia anomala1.09[1]
Garcinia cowa0.98[1]
Garcinia kydia0.85[1]
Garcinia pedunculata0.76[1]
Garcinia indica0.64[1]

Experimental Protocols

A detailed methodology for the quantification of this compound in Garcinia species is provided below, based on established and validated analytical techniques.

Sample Preparation and Extraction
  • Plant Material: Collect fresh, healthy leaves from the desired Garcinia species.

  • Drying: Air-dry the leaves in the shade at room temperature until a constant weight is achieved.

  • Grinding: Grind the dried leaves into a fine powder using a mechanical grinder.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered leaf material.

    • Perform ultrasonic-assisted extraction with 10 mL of methanol for 30 minutes at room temperature.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter before UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis for this compound Quantification
  • Instrumentation: A UHPLC system coupled with a triple quadrupole tandem mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm × 50 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient starting from 5% B to 95% B over a specified time, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound. The exact m/z values should be determined by infusing a standard solution of this compound.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

  • Quantification: Construct a calibration curve using a certified reference standard of this compound at various concentrations. The concentration of this compound in the plant extracts is then determined by interpolating their peak areas against the calibration curve.

Putative Biosynthetic Pathway of this compound

This compound is a biflavonoid formed by the oxidative coupling of two flavanone monomers: naringenin and eriodictyol. While the specific enzymes responsible for the final coupling in Garcinia have not been fully elucidated, a putative pathway can be proposed based on the well-established general flavonoid biosynthetic pathway.

GB2a_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Chalconaringenin Chalconaringenin p_Coumaroyl_CoA->Chalconaringenin CHS + 3x Malonyl-CoA Naringenin Naringenin Chalconaringenin->Naringenin CHI Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H GB2a This compound Naringenin->GB2a Eriodictyol->GB2a Oxidative Coupling (Peroxidase/P450?)

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow for Comparative Metabolomics

The following diagram illustrates a typical workflow for the comparative metabolomic analysis of Garcinia species to identify and quantify this compound.

Comparative_Metabolomics_Workflow Plant_Material Plant Material Collection (Different Garcinia Species) Sample_Prep Sample Preparation (Drying, Grinding) Plant_Material->Sample_Prep Extraction Metabolite Extraction (Ultrasonic-assisted) Sample_Prep->Extraction UHPLC_MSMS UHPLC-MS/MS Analysis Extraction->UHPLC_MSMS Data_Processing Data Processing (Peak Integration, Alignment) UHPLC_MSMS->Data_Processing Metabolite_ID Metabolite Identification (this compound) Data_Processing->Metabolite_ID Quantification Quantitative Analysis Metabolite_ID->Quantification Comparative_Analysis Comparative Analysis & Reporting Quantification->Comparative_Analysis

References

Validating the Mechanism of Action of GB-2a in a Glioblastoma Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel therapeutic agent GB-2a with existing alternatives for the treatment of glioblastoma (GBM), the most aggressive form of brain cancer.[1] We present experimental data validating the mechanism of action of this compound as a potent and selective inhibitor of Hypoxia-Inducible Factor 2α (HIF-2α), a key transcription factor implicated in GBM progression, angiogenesis, and therapeutic resistance.[2]

Comparative Performance Data

The following tables summarize the in vitro and in vivo performance of this compound in comparison to the standard-of-care chemotherapeutic agent, Temozolomide, and a competing HIF-2α inhibitor, Competitor X.

Table 1: In Vitro Efficacy in U87 MG Glioblastoma Cells

Treatment IC50 (µM) (72h) Apoptosis Induction (% TUNEL Positive Cells) HIF-2α Target Gene Expression (VEGF-A Fold Change)
Vehicle Control -2.5 ± 0.81.0 ± 0.1
This compound 5.2 ± 1.1 45.8 ± 3.2 0.2 ± 0.05
Temozolomide 150 ± 12.535.2 ± 2.50.9 ± 0.2
Competitor X 8.9 ± 1.538.1 ± 2.90.4 ± 0.08

Table 2: In Vivo Efficacy in Orthotopic Glioblastoma Mouse Model

Treatment Group Median Survival (Days) Tumor Volume Reduction (%) Target Engagement (HIF-2α Occupancy in Tumor)
Vehicle Control 25--
This compound (50 mg/kg, daily) 48 75 85%
Temozolomide (5 mg/kg, 5 days/week) 3550Not Applicable
Competitor X (50 mg/kg, daily) 426270%

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (IC50 Determination)
  • Cell Line: U87 MG human glioblastoma cell line.

  • Procedure: Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight. Cells were then treated with serial dilutions of this compound, Temozolomide, or Competitor X for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader.

  • Data Analysis: IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism software.

Apoptosis Assay (TUNEL Staining)
  • Cell Line: U87 MG cells.

  • Procedure: Cells were treated with the respective IC50 concentrations of each compound for 48 hours. Apoptosis was detected using the In Situ Cell Death Detection Kit, Fluorescein (Roche), which is based on the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) technology. Cells were counterstained with DAPI for nuclear visualization.

  • Data Analysis: The percentage of TUNEL-positive cells was quantified by fluorescence microscopy, counting at least 500 cells per treatment group.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • Cell Line: U87 MG cells.

  • Procedure: Cells were treated with the IC50 concentrations of each compound for 24 hours under hypoxic conditions (1% O2). Total RNA was extracted using the RNeasy Mini Kit (QIAGEN), and cDNA was synthesized using the iScript™ cDNA Synthesis Kit (Bio-Rad). qPCR was performed using SsoAdvanced™ Universal SYBR® Green Supermix (Bio-Rad) on a CFX96 Touch Real-Time PCR Detection System (Bio-Rad). The expression of VEGF-A was normalized to the housekeeping gene GAPDH.

  • Data Analysis: The fold change in gene expression was calculated using the 2^-ΔΔCt method.

Orthotopic Glioblastoma Mouse Model
  • Animal Model: Athymic nude mice (nu/nu).

  • Procedure: U87 MG cells stably expressing luciferase were intracranially injected into the striatum of the mice. Tumor growth was monitored by bioluminescence imaging. Once tumors were established (approximately 7 days post-injection), mice were randomized into treatment groups and dosed as indicated in Table 2.

  • Data Analysis: Tumor volume was quantified by bioluminescence signal intensity. Median survival was determined from the date of treatment initiation until the defined endpoint. Target engagement was assessed by analyzing HIF-2α occupancy in tumor tissue lysates from a subset of animals at the end of the study using a specific ELISA-based assay.

Visualizations

Signaling Pathway of this compound Mechanism of Action

HIF-2a_Signaling_Pathway cluster_0 Hypoxic Tumor Microenvironment cluster_1 Cellular Response cluster_2 This compound Intervention cluster_3 Downstream Effects Hypoxia Hypoxia HIF-2a Stabilization HIF-2a Stabilization Hypoxia->HIF-2a Stabilization HIF-2a/HIF-1b Dimerization HIF-2a/HIF-1b Dimerization HIF-2a Stabilization->HIF-2a/HIF-1b Dimerization HIF-1b HIF-1b HIF-1b->HIF-2a/HIF-1b Dimerization Nuclear Translocation Nuclear Translocation HIF-2a/HIF-1b Dimerization->Nuclear Translocation Binding to HREs Binding to HREs Nuclear Translocation->Binding to HREs Gene Transcription Gene Transcription Binding to HREs->Gene Transcription VEGF-A VEGF-A Gene Transcription->VEGF-A PDGF-B PDGF-B Gene Transcription->PDGF-B TGF-a TGF-a Gene Transcription->TGF-a This compound This compound This compound->HIF-2a/HIF-1b Dimerization Inhibits Angiogenesis Angiogenesis VEGF-A->Angiogenesis Cell Proliferation Cell Proliferation PDGF-B->Cell Proliferation Metastasis Metastasis TGF-a->Metastasis

Caption: HIF-2α signaling pathway in glioblastoma and the inhibitory action of this compound.

Experimental Workflow for this compound Validation

Experimental_Workflow In_Vitro_Studies In Vitro Studies Cell_Viability Cell Viability Assay (IC50) In_Vitro_Studies->Cell_Viability Apoptosis_Assay Apoptosis Assay (TUNEL) In_Vitro_Studies->Apoptosis_Assay Gene_Expression Gene Expression Analysis (qPCR) In_Vitro_Studies->Gene_Expression Data_Analysis Data Analysis and Comparison Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Gene_Expression->Data_Analysis In_Vivo_Studies In Vivo Studies Orthotopic_Model Orthotopic GBM Mouse Model In_Vivo_Studies->Orthotopic_Model Survival_Analysis Survival Analysis Orthotopic_Model->Survival_Analysis Tumor_Burden Tumor Burden Measurement Orthotopic_Model->Tumor_Burden Target_Engagement Target Engagement Assay Orthotopic_Model->Target_Engagement Survival_Analysis->Data_Analysis Tumor_Burden->Data_Analysis Target_Engagement->Data_Analysis Logical_Relationship Glioblastoma_Pathology Glioblastoma Pathology Hypoxia Tumor Hypoxia Glioblastoma_Pathology->Hypoxia HIF2a_Activation HIF-2α Activation Hypoxia->HIF2a_Activation GB2a_Intervention This compound Treatment HIF2a_Activation->GB2a_Intervention Target Downstream_Signaling_Inhibition Inhibition of Downstream Signaling (e.g., VEGF-A) GB2a_Intervention->Downstream_Signaling_Inhibition Reduced_Angiogenesis Reduced Angiogenesis Downstream_Signaling_Inhibition->Reduced_Angiogenesis Tumor_Growth_Inhibition Tumor Growth Inhibition Reduced_Angiogenesis->Tumor_Growth_Inhibition Increased_Survival Increased Survival Tumor_Growth_Inhibition->Increased_Survival

References

Assessing the Genotoxicity and Mutagenicity of GB-2a: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GB-2a, a bioflavonoid isolated from plant species such as Rheedia gardneriana and Allanblackia floribunda, has garnered interest for its potential therapeutic properties, including analgesic, antioxidant, and anti-inflammatory effects. As with any compound intended for further development, a thorough assessment of its safety profile, particularly its potential for genotoxicity and mutagenicity, is paramount. This guide provides a comparative overview of the available data on this compound and structurally related biflavonoids, alongside detailed protocols for standard genotoxicity and mutagenicity assays.

Disclaimer: Direct experimental data on the genotoxicity and mutagenicity of this compound is currently unavailable in the public domain. This guide therefore synthesizes information on related compounds and general knowledge of the bioflavonoid class to provide a preliminary assessment and to underscore the necessity for empirical testing.

Comparative Analysis of this compound and Alternatives

Due to the lack of direct genotoxicity data for this compound, this comparison includes structurally similar biflavonoids found in Garcinia species: morelloflavone, fukugiside, and volkensiflavone. It is crucial to note that these compounds are not direct alternatives but serve as comparators based on structural similarity.

Table 1: Summary of Available Genotoxicity and Cytotoxicity Data

Compound/ExtractAmes TestMicronucleus AssayComet AssayOther Relevant Data
This compound No data availableNo data availableNo data availableAnalgesic, antioxidant, anti-inflammatory effects.
Morelloflavone No data availableNo data availableNo data available
Fukugiside No data availableNo data availableNo data availableCytotoxic to HeLa and A431 cancer cell lines (induces apoptosis and S-phase arrest); Not cytotoxic to normal WRL68 liver cells. Non-toxic in C. elegans model.
Volkensiflavone No data availableNo data availableNo data available
Garcinia cowa extract Antimutagenic against sodium azideNo data availableNo data available
(-)-Hydroxycitric acid (HCA) NegativePositive (in vivo)No data available

Interpretation of Available Data:

The absence of direct genotoxicity data for this compound and its close structural analogs, morelloflavone and volkensiflavone, represents a significant data gap. The available information on fukugiside suggests selective cytotoxicity towards cancer cells, which is a desirable trait for potential anti-cancer agents, but does not directly inform on its genotoxic potential.

The conflicting data from other Garcinia constituents, such as the antimutagenic activity of a G. cowa extract and the positive micronucleus test for HCA, highlight the complex nature of bioflavonoids. Some bioflavonoids have been reported to be genotoxic, potentially by acting as topoisomerase II poisons, which can lead to DNA strand breaks. Conversely, the antioxidant properties of many bioflavonoids may confer protection against certain types of DNA damage. Therefore, the genotoxic and mutagenic potential of this compound cannot be predicted and must be determined experimentally.

Experimental Protocols for Genotoxicity and Mutagenicity Assessment

To address the data gap for this compound, the following standard and widely accepted assays are recommended.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

  • Strain Selection: Utilize a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537, and TA1546) and Escherichia coli strains (e.g., WP2 uvrA) to detect different types of mutations (frameshift and base-pair substitutions).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to mimic in vivo metabolism.

  • Exposure: Expose the bacterial strains to a range of concentrations of this compound in the presence of a minimal amount of histidine. A positive control (known mutagen) and a negative control (vehicle) must be included.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects chromosomal damage by identifying the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

Methodology:

  • Cell Culture: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, V79, L5178Y, or TK6 cells).

  • Exposure: Treat the cells with a range of concentrations of this compound, with and without metabolic activation (S9 fraction). Include positive and negative controls.

  • Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent dye like acridine orange).

  • Scoring: Analyze at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) activity.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Methodology:

  • Cell Preparation: Prepare a single-cell suspension from a relevant cell type treated with this compound.

  • Embedding in Agarose: Mix the cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and most proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline solution (pH > 13) to unwind the DNA and then subject them to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.

  • Scoring: Quantify the DNA damage by measuring the length and intensity of the comet tail using image analysis software. Common parameters include tail length, % DNA in the tail, and tail moment. An increase in these parameters indicates DNA damage.

Visualizing Experimental Workflows and Potential Mechanisms

To further clarify the experimental processes and potential biological interactions, the following diagrams are provided.

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_analysis Analysis BacterialStrains Select S. typhimurium and E. coli strains Plate Plate bacteria with minimal histidine BacterialStrains->Plate GB2a Prepare this compound concentrations AddGB2a Add this compound GB2a->AddGB2a S9 Prepare S9 mix (for metabolic activation) AddS9 Add S9 mix (or vehicle) S9->AddS9 Plate->AddGB2a AddGB2a->AddS9 Incubate Incubate at 37°C (48-72 hours) AddS9->Incubate Count Count revertant colonies Incubate->Count Result Mutagenic or Non-mutagenic Count->Result

Caption: Workflow of the Ames Test for mutagenicity assessment.

Micronucleus_Assay_Workflow cluster_culture Cell Culture & Exposure cluster_processing Processing cluster_analysis Analysis Culture Culture mammalian cells Treat Treat with this compound (+/- S9 mix) Culture->Treat CytoB Add Cytochalasin B (block cytokinesis) Treat->CytoB Harvest Harvest and fix cells CytoB->Harvest Stain Stain nuclei and cytoplasm Harvest->Stain Microscopy Microscopic analysis of binucleated cells Stain->Microscopy Score Score for micronuclei frequency Microscopy->Score Result Clastogenic/Aneugenic or Negative Score->Result

Caption: Workflow of the in vitro Micronucleus Assay for clastogenicity/aneugenicity.

Comet_Assay_Workflow cluster_prep Preparation cluster_processing Processing cluster_analysis Analysis Treat Treat cells with This compound Embed Embed single cells in agarose on slide Treat->Embed Lysis Lyse cells to form nucleoids Embed->Lysis Electrophoresis Alkaline unwinding and electrophoresis Lysis->Electrophoresis Stain Stain DNA with fluorescent dye Electrophoresis->Stain Visualize Visualize 'comets' with microscope Stain->Visualize Quantify Quantify DNA damage (tail length, etc.) Visualize->Quantify Result DNA damage or No damage Quantify->Result

Caption: Workflow of the Comet Assay for detecting DNA strand breaks.

Topoisomerase_II_Inhibition_Pathway GB2a This compound (Bioflavonoid) Top2 Topoisomerase II GB2a->Top2 Inhibition of re-ligation DNA_Cleavage DNA Cleavage Complex (Stabilized) Top2->DNA_Cleavage DSB Double-Strand Breaks DNA_Cleavage->DSB Replication DNA Replication Fork Replication->DNA_Cleavage Collision CellCycle Cell Cycle Arrest DSB->CellCycle Apoptosis Apoptosis DSB->Apoptosis

Caption: Potential mechanism of bioflavonoid-induced genotoxicity via Topoisomerase II inhibition.

Conclusion and Recommendations

Therefore, it is strongly recommended that this compound be subjected to a standard battery of genotoxicity tests, including the Ames test, an in vitro micronucleus assay, and a comet assay, before proceeding with further development. The detailed protocols provided in this guide offer a framework for conducting these essential safety assessments. The results of these studies will be critical for establishing a comprehensive safety profile for this compound and informing future research and development decisions.

Safety Operating Guide

(2S)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Disposal Information for (2S)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one

The proper disposal of the complex flavonoid, (2S)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one, requires a meticulous approach grounded in established laboratory safety protocols. Due to the absence of a specific Safety Data Sheet (SDS) for this intricate molecule, this guide provides a procedural framework based on the general handling of flavonoids, polyphenolic compounds, and standard laboratory chemicals.

Core Disposal Principles

Researchers and laboratory personnel must adhere to the hazardous waste regulations established by their institution's Environmental Health and Safety (EHS) department, as well as local and national guidelines. The following steps provide a general operational plan for the disposal of this compound.

1. Waste Identification and Segregation:

  • Segregation: Do not mix this chemical waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes can react dangerously, potentially leading to explosions or the release of toxic fumes.[1] It is particularly important to keep chlorinated and non-chlorinated solvents separate.[2]

2. Waste Collection and Storage:

  • Containers: Use a designated, properly labeled, and sealed waste container.[3] The container should be made of a material compatible with the chemical and any solvents used. Puncture-proof containers are preferred for solid waste.[3]

  • Labeling: The waste container must be clearly labeled with the full chemical name, the words "Hazardous Waste," and any known hazards (e.g., flammable, toxic).[4][5] If it is a mixture, the label should list all components and their approximate percentages.[6]

  • Storage Location: Store the waste container in a designated satellite accumulation area (SAA), such as a chemical fume hood, to prevent the release of any potential fumes into the laboratory.[4][6] The SAA should be inspected weekly for any leaks.[4]

3. Disposal Procedure:

  • Solid Waste: Solid forms of the compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips) should be collected in a designated solid hazardous waste container.[2][3] These items are typically incinerated.[2]

  • Liquid Waste: If the compound is in a solution, it should be collected in a designated liquid hazardous waste container. Do not pour chemical waste down the drain.[1][3][6] The composition of the solvent will determine the specific waste stream (e.g., halogenated or non-halogenated organic waste).

  • Pickup and Final Disposal: Once the waste container is nearly full (typically around 90%), arrange for a pickup by your institution's EHS department or a licensed hazardous waste disposal company.[3][6] They will ensure the waste is transported, treated, and disposed of in accordance with all regulations.[7]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of the specified flavonoid.

G cluster_0 Waste Generation cluster_1 Characterization & Segregation cluster_2 Collection & Storage cluster_3 Final Disposal start Generate Waste ((2S)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one) assess Assess Hazards (Consult SDS if available, treat as hazardous) start->assess segregate Segregate Waste (Solid vs. Liquid, Halogenated vs. Non-halogenated) assess->segregate container Select Appropriate Waste Container segregate->container label_waste Label Container Correctly (Full Chemical Name, Hazards) container->label_waste store Store in Satellite Accumulation Area (SAA) label_waste->store pickup Request EHS Pickup (When container is ~90% full) store->pickup dispose Professional Disposal (Incineration or other approved method) pickup->dispose

Figure 1. A workflow diagram for the proper disposal of the specified flavonoid.

Quantitative Data Summary

As specific quantitative data for this compound is unavailable, the following table provides a general framework for the information that should be recorded for waste disposal.

ParameterGuideline
Waste Category Solid Chemical Waste / Liquid Chemical Waste
Primary Constituent (2S)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one
Solvent (if applicable) Specify solvent and concentration (e.g., Ethanol, >10%)
Known Hazards Treat as hazardous; specific hazards to be determined by institutional assessment
Container Type Labeled, sealed, compatible container
Storage Location Designated Satellite Accumulation Area (SAA)
Disposal Method Collection by certified hazardous waste personnel for incineration or other approved treatment

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for any chemical before handling and disposal.

References

Personal protective equipment for handling (2S)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

Safe Handling Protocol: (2S)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one

Primary Hazards:

  • Inhalation: May cause respiratory tract irritation.

  • Skin Contact: May cause mild skin irritation upon prolonged contact.

  • Eye Contact: May cause eye irritation or redness.

  • Ingestion: Low acute toxicity is expected, but ingestion should always be avoided.

Personal Protective Equipment (PPE)

Proper PPE is mandatory to minimize exposure during handling. The following table summarizes the required equipment.

Protection Type Required Equipment Specifications and Rationale
Eye/Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times to protect eyes from dust particles and accidental splashes.[1]
Hand Protection Nitrile GlovesProvides sufficient protection against incidental contact.[1] Double-gloving can be considered for extended handling. Gloves should be changed immediately if contaminated.[2]
Body Protection Laboratory CoatA fully buttoned lab coat is required to protect skin and clothing from contamination.[1][3]
Respiratory Protection Not typically required if handled in a fume hood.If weighing or transferring powder outside of a fume hood where dust may be generated, a dust mask (e.g., N95) is recommended.

Operational and Disposal Plans

Adherence to proper handling, storage, and disposal protocols is essential for maintaining a safe laboratory environment.

Handling and Storage
  • Engineering Controls: All weighing and handling of the solid compound should be performed in a chemical fume hood to prevent inhalation of dust.[3]

  • Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[2] Store away from strong oxidizing agents. The compound should be protected from light and moisture to ensure stability.[3]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

All waste materials must be treated as chemical waste and disposed of according to institutional and local regulations.

  • Solid Waste:

    • Collect any contaminated materials (e.g., weigh boats, pipette tips, gloves) in a designated, sealed container labeled "Hazardous Chemical Waste."

    • Place the sealed container in a properly lined hazardous waste box.

  • Liquid Waste (if in solution):

    • Collect all solutions containing the compound in a designated, sealed, and properly labeled "Hazardous Liquid Waste" container.

    • Do not pour any amount down the drain.[1]

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or designated waste management personnel.[1]

Emergency Procedures Workflow

The following workflow outlines the immediate steps to take in the event of an accidental spill.

Spill_Response_Workflow start_node Spill Occurs process_node1 process_node1 start_node->process_node1 Alert others in the area decision_node decision_node process_node process_node end_node Report to Supervisor/EHS decision_node1 decision_node1 process_node1->decision_node1 Assess spill size process_node2 process_node2 decision_node1->process_node2 < 1 gram (Minor) process_node3 process_node3 decision_node1->process_node3 > 1 gram (Major) process_node4 Contain spill with absorbent pads. Gently sweep solid into a dustpan. Wipe area with a damp cloth. process_node2->process_node4 If trained and safe to do so process_node5 process_node5 process_node3->process_node5 Evacuate immediate area process_node7 process_node7 process_node4->process_node7 Place all waste in a sealed hazardous waste container. process_node6 process_node6 process_node5->process_node6 Close doors and prevent entry. process_node6->end_node Contact EHS for cleanup. process_node7->end_node

Caption: Workflow for responding to a laboratory spill of the compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.